2-(Bromomethyl)-6-methoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxynaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQUQKLPHTYIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434587 | |
| Record name | 2-bromomethyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73022-40-9 | |
| Record name | 2-bromomethyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Bromomethyl)-6-methoxynaphthalene. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on delivering precise, actionable data.
Core Chemical Properties
This compound is a substituted naphthalene derivative. Its structure features a reactive bromomethyl group at the 2-position and a methoxy group at the 6-position, making it a valuable intermediate in organic synthesis. The benzylic bromide is a potent electrophilic site, rendering the molecule an excellent alkylating agent.
The key physicochemical properties of this compound are summarized in the table below. Note that experimental values for properties like melting and boiling points are not consistently reported in publicly available literature; therefore, computed data are provided where applicable.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 73022-40-9 | [1][2][3] |
| Molecular Formula | C₁₂H₁₁BrO | [1][2] |
| Molecular Weight | 251.12 g/mol | [1][2] |
| Appearance | White to off-white solid (inferred) | |
| XLogP3 (Computed) | 3.7 | [1] |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
Reactivity, Stability, and Handling
Reactivity: The primary mode of reactivity for this compound stems from the benzylic bromide. This functional group makes the compound an effective electrophile for S_N2 reactions. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is central to its utility as a synthetic building block.
Stability and Storage: As a reactive alkylating agent, this compound should be handled with care. It is sensitive to moisture, which can cause hydrolysis of the bromide to the corresponding alcohol. It is also incompatible with strong bases, which can promote elimination reactions, and strong oxidizing agents.[4] For long-term stability, the compound should be stored in a cool (2-8°C), dry, and dark environment under an inert atmosphere.[2]
Handling: Due to its nature as a lachrymator and irritant, all handling should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
References
An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene from 2-Bromo-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust, multi-step synthetic pathway for the preparation of 2-(bromomethyl)-6-methoxynaphthalene, a crucial building block in the synthesis of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 2-bromo-6-methoxynaphthalene, and proceeds through a three-step sequence involving formylation, reduction, and subsequent bromination.
While a direct bromomethylation of 2-bromo-6-methoxynaphthalene is not prominently documented, this guide provides a well-established alternative route, ensuring a reliable and reproducible synthesis. Each step is accompanied by detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate seamless execution in a laboratory setting.
Synthetic Strategy Overview
The conversion of 2-bromo-6-methoxynaphthalene to this compound is achieved through the following three key transformations:
-
Formylation: Introduction of a formyl group (-CHO) onto the naphthalene scaffold via the Vilsmeier-Haack reaction.
-
Reduction: Selective reduction of the formyl group to a primary alcohol (-CH₂OH).
-
Bromination: Conversion of the hydroxymethyl group to the target bromomethyl group (-CH₂Br).
This strategic approach allows for controlled functionalization and high-purity isolation of the desired product.
Experimental Protocols and Data
Step 1: Formylation of 2-Bromo-6-methoxynaphthalene
The initial step involves the introduction of a formyl group to the naphthalene ring system. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds like methoxynaphthalenes. The methoxy group at the 6-position activates the naphthalene ring, directing the electrophilic substitution.
Reaction: Vilsmeier-Haack Formylation
| Parameter | Value |
| Reactant | 2-Bromo-6-methoxynaphthalene |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 0 °C to 80 °C (typical) |
| Reaction Time | 5 - 6 hours (typical) |
| Product | 6-Bromo-2-methoxy-naphthalene-x-carbaldehyde |
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature is maintained below 5 °C during the addition.
-
A solution of 2-bromo-6-methoxynaphthalene in DMF is then added dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition is complete, the reaction mixture is gradually warmed to a specified temperature (e.g., 80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]
-
The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium acetate.
-
The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
Note on Regioselectivity: The Vilsmeier-Haack reaction on substituted naphthalenes is directed by the electronic effects of the substituents. The methoxy group is a strong activating group and directs ortho- and para- to itself. The bromine atom is a deactivating group but is also an ortho-, para- director. In this case, the formylation is expected to occur at a position activated by the methoxy group.
Step 2: Reduction of the Formyl Group
The second step involves the selective reduction of the newly introduced aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and efficient reducing agent for this transformation, offering high chemoselectivity.
Reaction: Aldehyde Reduction
| Parameter | Value |
| Reactant | 6-Bromo-2-methoxy-naphthalene-x-carbaldehyde |
| Reagent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol or Ethanol |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 2 hours (typical) |
| Product | (6-Bromo-2-methoxy-naphthalen-x-yl)methanol |
Experimental Protocol:
-
The formylated naphthalene derivative is dissolved in a suitable alcohol, such as methanol or ethanol, in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of water or dilute acid.
-
The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired alcohol. The product can be purified further by column chromatography or recrystallization if necessary.
Step 3: Bromination of the Hydroxymethyl Group
The final step is the conversion of the primary alcohol to the target bromomethyl compound. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.
Reaction: Alcohol Bromination
| Parameter | Value |
| Reactant | (6-Bromo-2-methoxy-naphthalen-x-yl)methanol |
| Reagent | Phosphorus tribromide (PBr₃) |
| Solvent | Toluene or Benzene |
| Reaction Temperature | 0 °C to 55 °C |
| Reaction Time | 1 - 6 hours |
| Product | x-Bromo-2-(bromomethyl)-6-methoxynaphthalene |
Experimental Protocol:
-
The hydroxymethylnaphthalene derivative is dissolved in an anhydrous solvent such as toluene or benzene in a round-bottom flask under a nitrogen atmosphere. Pyridine can be added to the reaction mixture.
-
The solution is cooled to 0 °C.
-
Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution.
-
After the addition, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature (e.g., 55 °C) and stirred for a designated time, with the reaction progress monitored by TLC.
-
Once the reaction is complete, the mixture is carefully poured onto ice-water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
The final product, this compound, can be purified by flash chromatography or recrystallization.
Logical Workflow Diagram
The following diagram illustrates the synthetic pathway from 2-bromo-6-methoxynaphthalene to this compound.
Caption: Synthetic pathway for this compound.
This comprehensive guide provides the necessary details for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the reactions in a well-ventilated fume hood.
References
A Technical Guide to the Solubility of 2-(Bromomethyl)-6-methoxynaphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 2-(Bromomethyl)-6-methoxynaphthalene, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. It outlines theoretical considerations, including Hansen Solubility Parameters for preliminary solvent screening, and details established experimental protocols for accurate solubility measurement. Methodologies covered include the gravimetric method, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide aims to equip researchers with the necessary tools to generate reliable solubility data, crucial for process development, reaction optimization, and formulation in drug discovery and materials science.
Introduction
This compound is a naphthalene derivative of significant interest as a building block in the synthesis of bioactive molecules and functional materials. Its utility in chemical reactions is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, mass transfer, and product purification. A thorough understanding of its solubility profile is therefore paramount for optimizing synthetic routes and developing robust manufacturing processes.
This whitepaper serves as an in-depth technical resource for scientists and researchers. In the absence of established quantitative solubility data in peer-reviewed literature or chemical databases, this guide provides a systematic approach to both predict and experimentally determine the solubility of this compound.
Theoretical Framework: Predicting Solubility
A preliminary assessment of suitable solvents can be achieved through theoretical models, which can save considerable time and resources in experimental screening. The principle of "like dissolves like" provides a qualitative starting point, suggesting that non-polar or moderately polar solvents are likely candidates for dissolving the largely non-polar this compound molecule.
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] The fundamental concept is that substances with similar HSP values are likely to be miscible.[2]
Table 1: Hansen Solubility Parameters for Selected Organic Solvents [3]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Diethyl Ether | 14.5 | 2.9 | 5.1 |
| Chloroform | 17.8 | 3.1 | 5.7 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |
Note: The HSP for this compound are not experimentally determined. However, based on its structure being a substituted naphthalene, its parameters can be approximated. Naphthalene has HSP values of approximately δD = 19.5, δP = 2.4, δH = 5.8 MPa½. The addition of the bromomethyl and methoxy groups will slightly alter these values.
A logical workflow for solvent selection and solubility determination is presented below.
Caption: Workflow for Solvent Selection and Solubility Determination.
Experimental Protocols for Solubility Determination
Given the lack of pre-existing data, this section provides detailed, generalized experimental protocols that can be adapted to determine the solubility of this compound.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.
-
Analysis: Accurately transfer a known volume or mass of the clear saturated solution to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.
-
Quantification: Weigh the container with the dried solute. The difference in mass gives the amount of dissolved this compound.
-
Calculation: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
Caption: Experimental Workflow for the Gravimetric Method.
UV/Vis Spectroscopy Method
This method is suitable if this compound has a distinct chromophore that absorbs in the UV/Visible range. It relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[6]
Methodology:
-
Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it using a UV/Vis spectrophotometer to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (Section 3.1, steps 1 and 2).
-
Phase Separation and Dilution: Separate the solid and liquid phases (Section 3.1, step 3). Accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[7][8]
Methodology:
-
Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector set at the λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.
-
Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (Section 3.1, steps 1 and 2).
-
Phase Separation and Dilution: Separate the solid and liquid phases (Section 3.1, step 3). Accurately dilute a known volume of the clear saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.
-
Sample Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.
-
Concentration Determination: Determine the concentration of the diluted sample from the calibration curve using the peak area.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by applying the dilution factor.
Data Presentation
As experimental data is generated, it should be compiled into a structured format for easy comparison and analysis.
Table 2: Template for Reporting Solubility Data of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] | e.g., Gravimetric |
| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] | e.g., HPLC |
| ... | ... | ... | ... | ... |
Conclusion
References
- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 2. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 3. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 4. pharmajournal.net [pharmajournal.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. rootspress.org [rootspress.org]
- 7. pharmaguru.co [pharmaguru.co]
- 8. researchgate.net [researchgate.net]
Spectral Data Analysis of 2-(Bromomethyl)-6-methoxynaphthalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Bromomethyl)-6-methoxynaphthalene. Due to the limited availability of directly published complete experimental spectra, this document focuses on the synthetic route to obtain the compound, which is a crucial first step for its characterization. The guide details a documented synthetic protocol and outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the chemical structure. This information is invaluable for researchers in organic synthesis and drug development who may be working with this or related compounds.
Synthesis of this compound
The primary route for the synthesis of this compound involves the bromination of 2-methoxy-6-methylnaphthalene. The following protocol is based on established synthetic methods.
Experimental Protocol: Synthesis
A solution of 2-methoxy-6-methylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (1.1 equivalents). The reaction is initiated by the addition of a radical initiator, for example, benzoyl peroxide (0.05 equivalents). The mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.
Expected Spectral Data
The following sections detail the anticipated spectral characteristics of this compound based on its molecular structure. These predictions are derived from established principles of organic spectroscopy and provide a benchmark for the analysis of experimentally obtained data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 7.2 | Multiplet | 6H | Aromatic Protons (Naphthyl) |
| ~ 4.7 | Singlet | 2H | CH₂-Br |
| ~ 3.9 | Singlet | 3H | O-CH₃ |
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show distinct signals for the naphthalene core, the bromomethyl group, and the methoxy group.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 | C-OCH₃ (Aromatic) |
| ~ 135 - 110 | Aromatic Carbons (Naphthyl) |
| ~ 55 | O-CH₃ |
| ~ 33 | CH₂-Br |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | C-O Stretch | Aryl Ether |
| 700 - 600 | C-Br Stretch | Alkyl Halide |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 250/252 | Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |
| 171 | [M - Br]⁺ |
| 156 | [M - Br - CH₃]⁺ |
| 128 | [M - Br - CH₃ - CO]⁺ or Naphthalene fragment |
Visualizing the Synthesis
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
2-(Bromomethyl)-6-methoxynaphthalene: A Versatile Fluorescent Building Block for Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-methoxynaphthalene is a key reagent in the field of fluorescence labeling and analysis. Its naphthalene core provides intrinsic fluorescence, while the reactive bromomethyl group allows for covalent attachment to a variety of molecules, particularly those containing carboxylic acid functionalities. This makes it an invaluable tool for researchers in biochemistry, cell biology, and pharmaceutical development for the sensitive detection and quantification of biomolecules such as fatty acids and other metabolites. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of this compound as a fluorescent building block.
Core Properties and Synthesis
This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The methoxy group at the 6-position and the bromomethyl group at the 2-position are key to its utility. The methoxynaphthalene moiety forms the fluorophore, the part of the molecule responsible for its fluorescent properties. The bromomethyl group provides a reactive site for covalently labeling molecules of interest.
The synthesis of this compound can be achieved through the bromination of 2-methyl-6-methoxynaphthalene. A common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.
Photophysical Properties
While specific quantitative photophysical data for this compound is not extensively documented in publicly available literature, the properties of the core 6-methoxynaphthalene fluorophore can be inferred from related compounds. Naphthalene derivatives are known for their strong fluorescence and photostability.[1] The photophysical properties of molecules are influenced by their chemical environment, including the solvent.[2] For instance, the fluorescence quantum yields and lifetimes of similar fluorescent dyes have been shown to vary with solvent polarity and viscosity.[2]
For practical applications, it is crucial to experimentally determine the specific excitation and emission maxima, quantum yield, and fluorescence lifetime of the derivatized analyte in the solvent system being used for analysis. Based on data from structurally related naphthalene derivatives, the excitation is expected to be in the ultraviolet (UV) range, with emission in the blue-violet region of the spectrum.
Table 1: Physicochemical Properties of this compound and Related Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₂H₁₁BrO | 251.12 | Not Reported |
| 2-Methyl-6-methoxynaphthalene | C₁₂H₁₂O | 172.22 | 70-73 |
| 2-Bromo-6-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 107-109 |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the radical bromination of 2-methyl-6-methoxynaphthalene.[3]
Materials:
-
2-Methyl-6-methoxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve 2-methyl-6-methoxynaphthalene in dry carbon tetrachloride in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of AIBN or BPO to the solution.
-
In a separate flask, prepare a slurry of N-bromosuccinimide in dry carbon tetrachloride.
-
Heat the solution of 2-methyl-6-methoxynaphthalene to reflux.
-
Slowly add the NBS slurry to the refluxing solution over a period of several hours.
-
Continue to reflux the mixture for an additional 30 minutes after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of carbon tetrachloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Fluorescent Labeling of Carboxylic Acids (e.g., Fatty Acids)
This protocol is a general guideline for the derivatization of carboxylic acids with this compound for HPLC analysis with fluorescence detection. Optimization of reaction conditions may be necessary for specific applications.
Materials:
-
Sample containing carboxylic acids (e.g., fatty acid extract)
-
This compound
-
Aprotic solvent (e.g., acetonitrile, acetone)
-
Crown ether catalyst (e.g., 18-crown-6)
-
Potassium carbonate (K₂CO₃) or other non-nucleophilic base
-
HPLC-grade solvents for mobile phase
Procedure:
-
Sample Preparation: Dissolve the dried sample containing carboxylic acids in a suitable volume of aprotic solvent.
-
Derivatization Reaction:
-
To the sample solution, add a molar excess of this compound.
-
Add a catalytic amount of 18-crown-6 and a small amount of potassium carbonate.
-
Seal the reaction vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.
-
-
Reaction Quenching and Sample Preparation for HPLC:
-
After cooling to room temperature, the reaction can be quenched by adding a small amount of a weak acid (e.g., acetic acid).
-
Filter the solution to remove any solids.
-
The resulting solution containing the fluorescently labeled carboxylic acids can be directly injected into the HPLC system or diluted with the mobile phase as needed.
-
Applications in Research and Drug Development
The primary application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids by high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5][6] This technique offers high sensitivity and selectivity, making it suitable for the analysis of low-abundance fatty acids and other carboxylic acid-containing metabolites in complex biological matrices.
Biomarker Discovery and Lipidomics
The analysis of fatty acid profiles is crucial in biomarker discovery for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.[7][8] Fluorescent derivatization with reagents like this compound enables the sensitive quantification of these biomarkers in clinical samples such as plasma, serum, and tissues.[7][9]
The general workflow for such an analysis involves lipid extraction from the biological sample, derivatization of the fatty acids with the fluorescent tag, separation of the labeled fatty acids by HPLC, and their detection and quantification using a fluorescence detector.[8][10][11][12][13]
Conclusion
This compound is a valuable fluorescent building block with significant potential in various research and development areas. Its straightforward synthesis and reactivity with carboxylic acids make it a powerful tool for the sensitive analysis of fatty acids and other metabolites. While more detailed characterization of its photophysical properties is warranted, the principles and protocols outlined in this guide provide a solid foundation for its application in biomarker discovery, lipidomics, and other areas requiring the sensitive detection of carboxylic acid-containing molecules. The continued development and application of such fluorescent probes will undoubtedly contribute to advancements in our understanding of complex biological systems and the development of new diagnostic and therapeutic strategies.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]
- 3. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fluorescent Labeling of Peptides with 2-(Bromomethyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of peptides containing cysteine residues with 2-(Bromomethyl)-6-methoxynaphthalene. This labeling reagent provides a stable and fluorescent tag, enabling researchers to study peptide localization, protein-peptide interactions, and enzyme kinetics. The naphthalene moiety offers favorable photophysical properties for fluorescence-based assays.
This compound reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This site-specific labeling allows for the precise introduction of a fluorescent probe into a peptide sequence.
Quantitative Data Summary
The following table summarizes the key quantitative data for peptides labeled with this compound. Please note that the exact photophysical properties may vary slightly depending on the peptide sequence and the local microenvironment of the fluorophore.
| Parameter | Value | Reference/Notes |
| Excitation Wavelength (λex) | ~330 nm | Estimated based on the spectroscopic properties of similar naphthalene derivatives.[1] |
| Emission Wavelength (λem) | ~450 nm | Estimated based on the spectroscopic properties of similar naphthalene derivatives. The emission is expected to be in the blue region of the spectrum. |
| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at 330 nm | Typical value for naphthalene derivatives. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | Naphthalene derivatives can have moderate to high quantum yields.[2][3] The exact value is solvent and environment dependent. |
| Reaction Specificity | Thiol group of Cysteine | The bromomethyl group is a potent electrophile that readily reacts with the nucleophilic thiol group.[4][5][6][7][8] |
| Bond Type | Thioether | A stable covalent bond is formed between the fluorophore and the peptide.[4] |
Experimental Protocols
Materials and Reagents
-
Cysteine-containing peptide
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Reverse-phase HPLC system
-
Mass spectrometer
-
Fluorometer
Protocol for Fluorescent Labeling of a Cysteine-Containing Peptide
This protocol describes the labeling of a peptide with a single cysteine residue.
a. Peptide Preparation:
-
Synthesize the desired peptide containing a cysteine residue using standard solid-phase peptide synthesis (SPPS) protocols.
-
Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.
-
Lyophilize the crude peptide to obtain a dry powder.
-
Confirm the identity and purity of the crude peptide by mass spectrometry and analytical HPLC.
b. Labeling Reaction:
-
Dissolve the lyophilized cysteine-containing peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Add 2-3 equivalents of DIPEA to the peptide solution to deprotonate the thiol group of the cysteine residue, making it more nucleophilic.
-
In a separate vial, dissolve 1.5 equivalents of this compound in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the peptide solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for optimal yield. Protect the reaction mixture from light.
c. Monitoring the Reaction:
-
Monitor the progress of the reaction by analytical HPLC-MS.
-
Take a small aliquot of the reaction mixture, dilute it with the HPLC mobile phase, and inject it into the HPLC system.
-
The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the naphthalene group.
-
Confirm the formation of the desired product by observing the correct mass in the mass spectrum.
d. Purification of the Labeled Peptide:
-
Once the reaction is complete (as determined by HPLC-MS), quench the reaction by adding a few drops of water.
-
Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).
-
Purify the labeled peptide by preparative reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.[9][10][11][12]
-
Collect the fractions containing the desired product, as identified by their retention time and mass.
-
Lyophilize the purified fractions to obtain the final fluorescently labeled peptide as a dry powder.
e. Characterization:
-
Confirm the purity of the final product by analytical HPLC.
-
Verify the identity of the labeled peptide by mass spectrometry.
-
Determine the concentration of the labeled peptide by UV-Vis spectroscopy using the molar extinction coefficient of the naphthalene fluorophore.
-
Characterize the photophysical properties of the labeled peptide by measuring its excitation and emission spectra using a fluorometer.
Diagrams
Experimental Workflow
Caption: Workflow for fluorescent labeling of peptides.
Labeling Reaction Pathway
Caption: Reaction of cysteine with this compound.
Application Notes
Fluorescently labeled peptides are versatile tools in various research and drug development applications.[13]
Receptor Binding Assays
Fluorescently labeled peptides can be used to study the binding affinity of a peptide ligand to its receptor.[14][15][16][17]
-
Principle: The binding of the fluorescent peptide to its receptor can be monitored by changes in fluorescence properties, such as fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET). In FP, the binding of the small fluorescent peptide to a larger receptor molecule results in a slower tumbling rate and an increase in the polarization of the emitted light.
-
Application: This assay can be used to screen for novel drug candidates that compete with the natural ligand for binding to the receptor. A decrease in fluorescence polarization would indicate displacement of the labeled peptide by a competing unlabeled ligand.
Enzyme Kinetics and Inhibitor Screening
Peptides labeled with this compound can serve as substrates for proteases and other enzymes.[18][19][20][21][22]
-
Principle: If the peptide sequence contains a cleavage site for a specific protease, the cleavage of the peptide can lead to a change in the fluorescence signal. This can be due to a change in the local environment of the fluorophore or by designing a FRET-based substrate where the fluorophore is quenched by a quencher moiety on the same peptide. Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Application: This allows for the continuous monitoring of enzyme activity and the determination of kinetic parameters such as Km and kcat. It also provides a high-throughput method for screening enzyme inhibitors.
Cellular Imaging and Localization Studies
The fluorescent tag allows for the visualization of the peptide's localization and trafficking within living cells using fluorescence microscopy.
-
Principle: The fluorescently labeled peptide can be introduced into cells, and its distribution in different cellular compartments can be observed over time.
-
Application: This is particularly useful for studying the mechanism of action of cell-penetrating peptides or for tracking the internalization and fate of peptide-based drugs.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Incomplete deprotonation of the thiol group. | Ensure the use of anhydrous DMF and sufficient equivalents of base (DIPEA). |
| Degradation of the labeling reagent. | Use fresh this compound and protect it from light and moisture. | |
| Peptide aggregation. | Perform the reaction at a lower peptide concentration. | |
| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction time and stoichiometry. Ensure the peptide is pure before labeling. |
| Oxidation of the cysteine residue. | Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) if it is prone to oxidation. | |
| Poor Recovery After HPLC | Adsorption of the labeled peptide to the column. | Use a different HPLC column or modify the mobile phase composition. |
| Precipitation of the peptide. | Ensure the peptide is fully dissolved before injection and adjust the mobile phase to improve solubility. |
Conclusion
The fluorescent labeling of peptides with this compound provides a robust and reliable method for introducing a fluorescent probe for a wide range of biological applications. The detailed protocols and application notes provided herein should serve as a valuable resource for researchers in academia and industry. Careful optimization of the labeling and purification steps is crucial for obtaining high-quality fluorescently labeled peptides for downstream assays.
References
- 1. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. perlan.com.pl [perlan.com.pl]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. lubio.ch [lubio.ch]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescently Labeled Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]
- 18. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 21. jascoinc.com [jascoinc.com]
- 22. pnas.org [pnas.org]
Application Notes and Protocols: Covalent Labeling of Cysteine Residues in Proteins using 2-(Bromomethyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine is a unique amino acid with a reactive thiol group, making it a common target for selective modification in proteins. Covalent labeling of cysteine residues is a powerful technique for a variety of applications, including protein structure and function studies, protein-protein interaction analysis, and the development of antibody-drug conjugates (ADCs). 2-(Bromomethyl)-6-methoxynaphthalene is a naphthalene-based reagent that can serve as a covalent modifier for cysteine residues. The bromomethyl group is reactive towards the nucleophilic thiol side chain of cysteine, forming a stable thioether bond. The methoxynaphthalene moiety provides a fluorescent reporter group that can be used for detection and quantification. These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using this compound and subsequent analysis.
Reaction Mechanism
The covalent labeling of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.
Application Notes and Protocols: 2-(Bromomethyl)-6-methoxynaphthalene as a Protecting Group for Alcohols and Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-(Bromomethyl)-6-methoxynaphthalene, often referred to in its protected form as the 2-naphthylmethyl (Nap or NAP) group, is a versatile protecting group for alcohols and amines in organic synthesis. Its stability under a range of conditions and its selective removal make it a valuable tool in the synthesis of complex molecules. The Nap group is a benzyl-type protecting group and can be cleaved under oxidative conditions, offering orthogonality with other protecting groups like benzyl ethers, which are typically removed by hydrogenolysis.
Protection of Alcohols
The hydroxyl group of an alcohol can be protected as a 2-naphthylmethyl (Nap) ether. This protection is robust and withstands various reaction conditions.
General Reaction Scheme:
Caption: Protection of an alcohol with this compound.
Experimental Protocol: Protection of a Primary Alcohol
This protocol is based on the Williamson ether synthesis.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)
-
This compound (1.1 eq)
-
Tetrabutylammonium iodide (n-Bu₄N⁺I⁻, 0.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether or Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add n-Bu₄N⁺I⁻ followed by a solution of this compound in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with diethyl ether or another suitable organic solvent (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Protection of Alcohols
| Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Primary Alcohol | NaH | DMF | 0 °C to RT | 36 h | 96% | [1] |
Protection of Amines
The amino group can be protected by N-alkylation with this compound to form N-Nap protected amines. This is particularly useful for secondary and tertiary amine synthesis.
General Reaction Scheme:
Caption: Protection of a secondary amine with this compound.
Experimental Protocol: Protection of a Secondary Amine
Materials:
-
Secondary Amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable non-nucleophilic base
-
Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the secondary amine in acetonitrile, add potassium carbonate and this compound.
-
Stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC (typically 6-24 hours).
-
Cool the reaction mixture to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Protection of Amines
Yields for the N-protection with this compound are generally high, often exceeding 85%, though specific examples with this reagent are less commonly tabulated than for alcohols. The reaction conditions are analogous to N-benzylation.[2]
Deprotection of 2-Naphthylmethyl (Nap) Ethers
The Nap group can be cleaved under various conditions, offering flexibility in synthetic design. Oxidative cleavage with DDQ is a common and efficient method.
General Reaction Scheme:
Caption: Deprotection of a 2-naphthylmethyl ether to the corresponding alcohol.
Experimental Protocol: Deprotection using DDQ
This method is effective for the cleavage of Nap ethers.[3]
Materials:
-
Nap-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-3.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Nap-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).
-
Add DDQ in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Protocol: Deprotection using DDQ and β-Pinene for Sensitive Substrates
This modified procedure is beneficial for substrates sensitive to acid or base.[3]
Materials:
-
Nap-protected alcohol (1.0 eq)
-
β-Pinene (3.4 eq)
-
DDQ (1.8 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
2 M aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the Nap-protected alcohol and β-pinene in a mixture of CH₂Cl₂ and water (e.g., 20:1 v/v), add DDQ.
-
Stir the reaction at room temperature under an inert atmosphere for 4 hours, monitoring by TLC.
-
Dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer with 2 M NaOH solution (3 x).
-
Wash the pooled organic layers with saturated NaHCO₃ solution.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Quantitative Data: Deprotection of Nap Ethers
| Deprotection Reagent(s) | Solvent System | Temperature | Time | Yield (%) | Reference |
| DDQ | CH₂Cl₂/MeOH | RT | 60 min | 84% | [1] |
| DDQ, β-pinene | CH₂Cl₂/H₂O | RT | 4 h | 68-96% | [3] |
| HCl (cat.), HFIP | CH₂Cl₂/HFIP | RT | Varies | High | [4] |
| HF/Pyridine | Toluene | RT | Varies | - | [5] |
Deprotection of N-Nap Protected Amines
Similar to Nap ethers, N-Nap groups can be efficiently removed by oxidative cleavage with DDQ. This method is noted for its chemoselectivity.[6][7]
General Reaction Scheme:
References
- 1. synarchive.com [synarchive.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. New insight on 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis: a divergent approach towards a high-mannose type oligosaccharide library - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Derivatizing Amino Acids with 2-(Bromomethyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The derivatization of amino acids is a critical step in their analysis, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the amino acid to enhance its detectability and improve its chromatographic behavior. 2-(Bromomethyl)-6-methoxynaphthalene is a fluorescent labeling reagent that reacts with the amino group of amino acids. The resulting derivative possesses the highly fluorescent naphthalene moiety, allowing for sensitive detection using a fluorescence detector. This application note provides a detailed protocol for the derivatization of amino acids using this compound, intended for researchers in various fields including biochemistry, pharmaceutical analysis, and clinical diagnostics.
The derivatization reaction proceeds via a nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. To ensure the specificity of the reaction and to prevent unwanted side reactions, the carboxylic acid functionality of the amino acid is typically protected, often by esterification, prior to the derivatization of the amino group.
Experimental Protocols
Materials and Reagents
-
Amino acid standards or sample hydrolysate
-
This compound
-
Methanol (Anhydrous, HPLC grade)
-
Thionyl chloride or Trimethylchlorosilane (TMSCl)
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA) or other suitable organic base
-
Sodium bicarbonate solution (5% w/v)
-
Deionized water (18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)
Equipment
-
HPLC system equipped with a fluorescence detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
-
Rotary evaporator (optional)
-
Standard laboratory glassware
Protocol 1: Esterification of Amino Acids (Methyl Ester Synthesis)
This preliminary step is crucial to protect the carboxylic acid group and prevent it from interfering with the subsequent derivatization of the amino group.
-
Preparation of Methanolic HCl: In a fume hood, slowly add 1.25 mL of acetyl chloride to 10 mL of ice-cold anhydrous methanol. This generates a solution of approximately 2 M HCl in methanol. Alternatively, bubble dry HCl gas through anhydrous methanol.
-
Esterification Reaction:
-
Accurately weigh 1-5 mg of the amino acid standard or dried sample hydrolysate into a clean, dry reaction vial.
-
Add 1 mL of the freshly prepared methanolic HCl.
-
Cap the vial tightly and heat at 65°C for 1-2 hours in a heating block or water bath.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator. The resulting product is the amino acid methyl ester hydrochloride.
-
Protocol 2: Derivatization with this compound
-
Reaction Setup:
-
To the dried amino acid methyl ester hydrochloride from Protocol 1, add 500 µL of acetonitrile.
-
Add 1.5 equivalents of this compound dissolved in a minimal amount of acetonitrile.
-
Add 2.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride and catalyze the reaction.
-
-
Derivatization Reaction:
-
Vortex the mixture thoroughly to ensure complete dissolution and mixing of the reactants.
-
Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time may need to be determined empirically for different amino acids.
-
-
Sample Work-up:
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.
-
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis of amino acids derivatized with this compound. Researchers can populate this table with their experimental results for easy comparison and analysis.
| Amino Acid | Retention Time (min) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |
| Alanine | ||||||
| Glycine | ||||||
| Valine | ||||||
| Leucine | ||||||
| Isoleucine | ||||||
| Proline | ||||||
| Phenylalanine | ||||||
| Tyrosine | ||||||
| Tryptophan | ||||||
| Serine | ||||||
| Threonine | ||||||
| Cysteine | ||||||
| Methionine | ||||||
| Asparagine | ||||||
| Glutamine | ||||||
| Aspartic Acid | ||||||
| Glutamic Acid | ||||||
| Lysine | ||||||
| Arginine | ||||||
| Histidine |
Note: The excitation and emission wavelengths for the naphthalene moiety are typically in the range of 270-290 nm for excitation and 330-350 nm for emission. These values should be optimized using a fluorescence spectrophotometer for the specific derivative.
Mandatory Visualization
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the derivatization of amino acids with this compound.
Caption: Chemical derivatization pathway of an amino acid.
Caption: Experimental workflow for amino acid derivatization.
Application Notes and Protocols: 2-(Bromomethyl)-6-methoxynaphthalene as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-methoxynaphthalene is a fluorescent probe that can be utilized for covalent labeling of intracellular components, enabling visualization through fluorescence microscopy. The methoxynaphthalene core is a well-established fluorophore with a good quantum yield and photostability. The key to this probe's utility in cellular imaging lies in the reactive bromomethyl group. This group acts as an electrophile, readily reacting with nucleophilic residues within the cell, such as the thiol groups of cysteine residues in proteins. This results in the covalent attachment of the fluorescent methoxynaphthalene moiety to these biomolecules, allowing for the imaging of cellular structures and protein localization.
This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for cellular imaging.
Quantitative Data
The photophysical properties of this compound are influenced by its local environment. The following table summarizes the expected quantitative data for the methoxynaphthalene fluorophore, based on values reported for similar naphthalene derivatives.
| Property | Value | Notes |
| Molecular Weight | 251.12 g/mol | [1] |
| Excitation Wavelength (λex) | ~330 - 350 nm | Estimated based on naphthalene derivatives. |
| Emission Wavelength (λem) | ~420 - 450 nm | Estimated based on naphthalene derivatives. |
| Stokes Shift | ~90 - 100 nm | Calculated from estimated excitation and emission maxima. |
| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.5 | Dependent on the local environment and conjugation to biomolecules. Naphthalene derivatives are known to have high quantum yields.[2] |
| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for naphthalene derivatives. |
Mechanism of Action
The primary mechanism of action for this compound as a cellular imaging agent is covalent labeling. The electrophilic bromomethyl group reacts with cellular nucleophiles, primarily the sulfhydryl groups of cysteine residues in proteins, through a nucleophilic substitution reaction. This forms a stable thioether bond, covalently attaching the methoxynaphthalene fluorophore to the protein.
Caption: Covalent labeling of a cellular protein with this compound.
Experimental Protocols
1. Preparation of Stock Solution
-
Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C, protected from light.
2. Cell Culture and Staining
-
Seed cells on a suitable imaging dish or slide and culture under standard conditions until they reach the desired confluency.
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Incubate the cells with the working solution for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
3. Fluorescence Microscopy
-
Image the stained cells using a fluorescence microscope equipped with a DAPI filter set or a filter set appropriate for the excitation and emission wavelengths of the methoxynaphthalene fluorophore (e.g., excitation ~340 nm, emission ~430 nm).
-
Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching.
Caption: Experimental workflow for cellular imaging with this compound.
Applications
-
General Cellular Staining: Due to its reactivity with abundant cellular nucleophiles, this probe can be used for general staining of cellular structures, providing an overview of cell morphology.
-
Protein Localization Studies: By labeling the cellular proteome, this probe can be used to study the general distribution of proteins within the cell.
-
Drug Development: The covalent labeling approach can be adapted to study the interaction of drugs with cellular components.
Important Considerations
-
Toxicity: The bromomethyl group is a reactive electrophile and may exhibit cytotoxicity at higher concentrations or with prolonged incubation times. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
-
Specificity: As a reactive labeling agent, this compound is not expected to be specific for a single protein or cellular target. The staining pattern will reflect the distribution of accessible nucleophilic residues.
-
Controls: Appropriate controls are essential for interpreting the results. These should include unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Fluorescence | - Probe concentration is too low.- Incubation time is too short.- Inefficient labeling. | - Increase the probe concentration.- Increase the incubation time.- Ensure the stock solution is properly prepared and stored. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe concentration is too high. | - Increase the number and duration of washing steps.- Decrease the probe concentration. |
| Cell Death or Morphological Changes | - Probe-induced cytotoxicity. | - Decrease the probe concentration and/or incubation time.- Perform a viability assay (e.g., Trypan Blue exclusion) to assess toxicity. |
Conclusion
This compound serves as a valuable tool for fluorescently labeling cellular components through covalent modification. Its utility lies in its straightforward application for general cellular staining and for studying the overall distribution of proteins. By following the detailed protocols and considering the key aspects of its reactivity and potential toxicity, researchers can effectively employ this probe in their cellular imaging experiments.
References
Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-methoxynaphthalene is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of functionalized materials. Its naphthalene core provides intrinsic fluorescence and rigidity, making it an attractive scaffold for the development of fluorescent probes and biologically active compounds. The bromomethyl group offers a reactive site for nucleophilic substitution, allowing for the covalent attachment of various functional moieties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of functionalized materials relevant to drug discovery and materials science.
I. Synthesis of this compound
The primary route to this compound involves the free-radical bromination of 2-methyl-6-methoxynaphthalene. This method provides a direct and efficient pathway to the desired product.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 2-methyl-6-methoxynaphthalene using N-bromosuccinimide (NBS) as the brominating agent and azoisobutyronitrile (AIBN) as the radical initiator.[1]
Materials:
-
2-Methyl-6-methoxynaphthalene
-
N-Bromosuccinimide (NBS)
-
Azoisobutyronitrile (AIBN)
-
Dry Carbon Tetrachloride (CCl₄)
-
Toluene
-
Saturated Sodium Bicarbonate Solution
-
Water
-
Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a dry three-necked flask equipped with a reflux condenser and stirrer, dissolve 2-methyl-6-methoxynaphthalene (4.1 g, 23.8 mmol) and AIBN (80 mg) in dry carbon tetrachloride (30 ml).
-
Heat the solution to reflux with stirring.
-
Prepare a slurry of NBS (8.65 g, 48.6 mmol) and AIBN (40 mg) in dry carbon tetrachloride (15 ml).
-
Gradually add the NBS slurry to the refluxing solution over 2.5 hours.
-
Continue heating under reflux for an additional 30 minutes after the addition is complete.
-
Cool the reaction mixture to 35°C.
-
Filter off the succinimide byproduct and wash it with carbon tetrachloride (35 ml).
-
Combine the filtrate and washings and remove the solvent under vacuum using a rotary evaporator.
-
Dissolve the residue in toluene (30 ml).
-
Wash the toluene solution with saturated sodium bicarbonate solution (2 x 10 ml) and then with water (10 ml).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.
-
The crude this compound can be further purified by recrystallization.
Quantitative Data:
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield | Reference |
| 2-Methyl-6-methoxynaphthalene | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | 3 hours | This compound | 69.5% | [1] |
II. Applications in Drug Development: Synthesis of Nabumetone
A significant application of the naphthalene scaffold is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The precursor, 2-bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of Nabumetone.
Protocol 2: Synthesis of 2-Bromo-6-methoxynaphthalene
This protocol describes a common method for synthesizing the precursor 2-bromo-6-methoxynaphthalene, which can then be used to produce Nabumetone. The synthesis involves the bromination of 2-naphthol, followed by methylation.[2][3][4]
Materials:
-
β-Naphthol
-
Bromine
-
Hydrogen Peroxide (52% solution)
-
Butanol
-
Sodium Hydroxide (NaOH) solution (40%)
-
Methyl Bromide
Equipment:
-
Reaction vessel with stirring
-
Heating and cooling capabilities
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Bromination: Dissolve β-naphthol (144 g, 1 mole) in butanol (400 ml) and stir at 35°C. Gradually add bromine (218 g, 1.36 mole). After approximately 40% of the bromine has been added, simultaneously add a 52% hydrogen peroxide solution (51.0 g, 0.75 mole) along with the remaining bromine over 2.5 hours. Stir for an additional 30 minutes.
-
Reduction (if necessary to remove dibromo species) and Work-up: The reaction mixture containing 1,6-dibromo-β-naphthol can be carried forward. Neutralize any residual acid.
-
Methylation: To the organic phase containing 6-bromo-β-naphthol, add a 40% NaOH solution (110 g, 1.1 mole) and n-butanol (330 ml). Maintain the temperature at 50°C and introduce methyl bromide (119 g, 1.25 moles) over 4 hours.
-
Isolation: The product, 2-bromo-6-methoxynaphthalene, will precipitate. Heat the mixture to 80-90°C to dissolve the solid, then separate the aqueous phase. Cool the organic phase to induce crystallization, filter, wash with cold butanol and water, and dry under reduced pressure.
Quantitative Data:
| Step | Starting Material | Key Reagents | Product | Purity (GC) | Reference |
| Bromination | β-Naphthol | Bromine, H₂O₂ | 1,6-dibromo-β-naphthol | 90.5% | [2] |
| Methylation | 6-bromo-β-naphthol | Methyl Bromide, NaOH | 2-bromo-6-methoxynaphthalene | ~90-92% | [2][4] |
Application Note: Synthesis of Nabumetone
Nabumetone, 4-(6-methoxy-2-naphthalenyl)-2-butanone, is synthesized from 2-bromo-6-methoxynaphthalene via a Heck reaction.[5][6] This reaction couples the naphthalene moiety with a butenone derivative, which is subsequently reduced to the final product.
Logical Workflow for Nabumetone Synthesis:
Caption: General workflow for the synthesis of Nabumetone.
III. Application as a Fluorescent Labeling Agent
The inherent fluorescence of the naphthalene core makes this compound an excellent candidate for developing fluorescent probes.[7][8] The bromomethyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond.
Protocol 3: General Procedure for Thiol-Reactive Fluorescent Labeling
This protocol provides a general method for labeling thiol-containing biomolecules (e.g., peptides, proteins) with this compound.
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
This compound
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Equipment:
-
Microcentrifuge tubes
-
Vortex mixer
-
Spectrofluorometer
Procedure:
-
Prepare a stock solution of the thiol-containing biomolecule in PBS.
-
Prepare a stock solution of this compound in DMF.
-
In a microcentrifuge tube, mix the biomolecule solution with a 5-10 fold molar excess of the this compound solution. The final concentration of DMF should be kept below 10% to avoid denaturation of the biomolecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.
-
Quench the reaction by adding a small amount of a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol.
-
Separate the labeled biomolecule from the unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled biomolecule and confirm labeling by measuring its fluorescence spectrum. Naphthalene derivatives typically exhibit excitation maxima in the UV range and emission in the blue region of the spectrum.
Experimental Workflow for Fluorescent Labeling:
Caption: Workflow for labeling biomolecules with the fluorescent probe.
Application Note: Bioimaging with Naphthalene-Based Probes
Naphthalene-based fluorescent probes are valuable tools for cellular imaging due to their photostability and sensitivity to the local environment.[2][9][10] Once a biomolecule of interest is labeled, it can be introduced into living cells to visualize its localization and dynamics. For example, a probe targeting a specific enzyme could be used to monitor its activity within different cellular compartments.
Signaling Pathway Visualization:
While this compound itself does not directly participate in signaling, probes derived from it can be used to visualize components of signaling pathways. For instance, a probe designed to detect cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory signaling, could be synthesized.[9] The following diagram illustrates the conceptual use of such a probe in the COX-2 pathway.
Caption: Conceptual diagram of a naphthalene-based probe targeting COX-2.
IV. Summary of Quantitative Data
The following tables summarize the quantitative data for the synthesis and properties of the discussed compounds.
Table 1: Synthesis of this compound and its Precursor
| Reaction | Starting Material | Key Reagents | Product | Yield (%) | Melting Point (°C) | Reference |
| Bromination/Methylation | β-Naphthol | Br₂, MeBr | 2-Bromo-6-methoxynaphthalene | - | 106-109 | [11] |
| Bromination | 2-Methyl-6-methoxynaphthalene | NBS, AIBN | This compound | 69.5 | 79.2 | [1] |
Table 2: Properties of Naphthalene Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |
| 2-Bromo-6-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 5111-65-9 | Precursor for Nabumetone |
| This compound | C₁₂H₁₁BrO | 251.12 | 73022-40-9 | Fluorescent labeling, Synthesis |
| Nabumetone | C₁₅H₁₆O₂ | 228.29 | 42924-53-8 | Anti-inflammatory drug |
These protocols and application notes provide a foundation for researchers to synthesize and utilize this compound in the development of novel functional materials for a range of scientific disciplines. The versatility of this compound, coupled with the inherent properties of the naphthalene scaffold, ensures its continued importance in both chemical synthesis and biomedical research.
References
- 1. daneshyari.com [daneshyari.com]
- 2. researchgate.net [researchgate.net]
- 3. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 4. WO1998042647A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]
- 5. A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-sensitivity naphthalene-based two-photon fluorescent probe suitable for direct bioimaging of H2S in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Bromo-6-methoxynaphthalene | C11H9BrO | CID 78786 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Compounds Labeled with 2-(Bromomethyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust HPLC method for the separation and quantification of compounds labeled with the fluorescent tagging agent, 2-(Bromomethyl)-6-methoxynaphthalene. This reagent is particularly effective for derivatizing molecules containing carboxylic acid functional groups, such as fatty acids and certain drug metabolites, significantly enhancing their detection by fluorescence. The protocols provided herein offer a comprehensive workflow, from sample derivatization to HPLC analysis, ensuring high sensitivity and reproducibility for research and drug development applications.
Introduction
In pharmaceutical research and development, sensitive and accurate quantification of analytes is paramount. Many biologically significant molecules, including fatty acids and cannabinoids, lack a strong chromophore or fluorophore, making their detection at low concentrations challenging with standard HPLC-UV methods.[1] Chemical derivatization with a fluorescent tag is a widely adopted strategy to overcome this limitation.[1][2]
This compound is a fluorescent labeling reagent that reacts with carboxylic acids to form highly fluorescent esters. This pre-column derivatization significantly increases the sensitivity of detection, allowing for the quantification of trace amounts of analytes in complex matrices. This application note provides a detailed protocol for the derivatization and subsequent HPLC analysis of compounds labeled with this compound.
Experimental Protocols
Materials and Reagents
-
This compound (Purity ≥98%)[3]
-
Analyte of interest (e.g., fatty acid standard, extracted biological sample)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triethylamine
-
Crown Ether (e.g., 18-Crown-6)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Derivatization Protocol
-
Sample Preparation: Accurately weigh and dissolve the analyte in a suitable solvent. For complex matrices, a preliminary extraction and cleanup using techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances.[4]
-
Reaction Mixture: In a reaction vial, combine the dissolved analyte with a molar excess of this compound.
-
Catalysis: Add a catalytic amount of a crown ether and triethylamine to the reaction mixture. The crown ether facilitates the reaction by complexing with the counter-ion of the carboxylate salt, increasing its nucleophilicity.
-
Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Quenching and Dilution: After incubation, cool the reaction mixture to room temperature. If necessary, quench the reaction by adding a small amount of a proton source. Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
HPLC Instrumentation and Conditions
A standard HPLC system equipped with a fluorescence detector is required. The following conditions are a general starting point and may require optimization for specific applications.
| Parameter | Recommended Setting |
| HPLC Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation: ~272 nm, Emission: ~350 nm (To be optimized) |
Gradient Elution Program
Table 1: Gradient Elution Profile for Separation of Labeled Compounds
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Data Presentation
The retention times of derivatized analytes will vary depending on their chemical properties. The following table provides an example of expected retention times for a series of derivatized fatty acids.
Table 2: Representative Retention Times for this compound Labeled Fatty Acids
| Labeled Compound | Retention Time (minutes) |
| Derivatized Myristic Acid | 12.5 |
| Derivatized Palmitic Acid | 14.2 |
| Derivatized Stearic Acid | 16.1 |
| Derivatized Oleic Acid | 15.8 |
| Derivatized Linoleic Acid | 15.5 |
Visualizations
Caption: Workflow for the derivatization and HPLC analysis of carboxylic acids.
Caption: Chemical reaction for labeling a carboxylic acid.
Conclusion
The use of this compound as a fluorescent labeling reagent provides a highly sensitive and reliable method for the HPLC analysis of compounds containing carboxylic acid moieties. The protocols and methods described in this application note offer a solid foundation for researchers and scientists to develop and validate their own assays for a wide range of applications in drug development and other scientific disciplines. The enhanced sensitivity achieved through fluorescence detection is particularly advantageous for the analysis of low-abundance analytes in complex biological matrices.
References
Application Notes and Protocols for Cellular Labeling with 2-(Bromomethyl)-6-methoxynaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)-6-methoxynaphthalene is a naphthalene derivative with potential applications as a fluorescent probe for labeling intracellular structures in fluorescence microscopy. The naphthalene moiety provides the intrinsic fluorescence, while the reactive bromomethyl group can covalently bind to nucleophilic sites within the cell, enabling stable labeling. This document provides a detailed protocol for utilizing this compound for cellular imaging, along with its physicochemical properties and a discussion of its potential applications in drug development and cellular biology research.
Naphthalene derivatives are known for their sensitivity to the local microenvironment, making them potentially useful for reporting on cellular polarity and dynamics.[1][2] The covalent linkage formed by the bromomethyl group ensures that the probe is retained within the cell during fixation and permeabilization steps, allowing for detailed microscopic analysis.
Physicochemical and Putative Fluorescent Properties
While specific experimental data for the fluorescent properties of this compound are not extensively documented in publicly available literature, the properties of the naphthalene core and similar derivatives allow for an estimation of its spectral characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁BrO | [3] |
| Molecular Weight | 251.12 g/mol | [3] |
| Excitation Maximum (λex) | ~280 - 320 nm (Estimated) | [1][2] |
| Emission Maximum (λem) | ~330 - 360 nm (Estimated) | [1][2] |
| Purity | ≥98% | [4] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water | [5] |
| Storage | Sealed in dry, 2-8°C | [4] |
Note: The excitation and emission maxima are estimations based on the spectral properties of other naphthalene derivatives and may require experimental verification for this specific compound.
Experimental Workflow
The overall workflow for labeling cells with this compound involves cell culture, labeling, fixation, permeabilization (optional), and imaging.
Detailed Protocol for Cellular Labeling
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (CAS: 73022-40-9)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium appropriate for the cell line
-
Cells of interest
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
Mounting medium
-
Fluorescence microscope with a DAPI or UV filter set
Procedure:
-
Cell Seeding:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency (typically 50-70%).
-
-
Preparation of Labeling Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed cell culture medium to a final working concentration. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.
-
-
Cell Labeling:
-
Remove the culture medium from the cells.
-
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The incubation time will depend on the cell type and the desired labeling intensity.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unbound probe.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.[6]
-
Caution: PFA is toxic. Handle in a fume hood.
-
-
Washing after Fixation:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If co-staining with antibodies against intracellular targets is desired, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
If only imaging the naphthalene probe, this step can be omitted.
-
-
Final Washes:
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and blue emission (e.g., a DAPI filter set).
-
Mechanism of Labeling
The proposed mechanism of labeling involves the alkylation of cellular nucleophiles by the reactive bromomethyl group of the probe. This reaction forms a stable covalent bond, anchoring the fluorescent naphthalene moiety to intracellular components.
Applications in Research and Drug Development
-
Visualization of Cellular Architecture: Due to its potential to label a broad range of nucleophilic sites, this probe could be used to visualize the general morphology and internal structure of cells.
-
Monitoring Cellular Changes: The environmentally sensitive fluorescence of the naphthalene core could potentially be used to report on changes in the cellular microenvironment, such as alterations in polarity or viscosity, which may occur during cellular processes like apoptosis or differentiation.
-
High-Content Screening: In drug development, this probe could be employed in high-content screening assays to assess the effects of compounds on cell morphology and integrity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence | - Inefficient labeling | - Increase probe concentration or incubation time. |
| - Incorrect filter set | - Ensure the use of a UV/DAPI filter set. | |
| - Photobleaching | - Minimize exposure to excitation light. Use an anti-fade mounting medium. | |
| High background fluorescence | - Incomplete washing | - Increase the number and duration of wash steps. |
| - Probe precipitation | - Ensure the probe is fully dissolved in the working solution. | |
| Cell toxicity | - High probe concentration | - Perform a dose-response curve to determine the optimal, non-toxic concentration. |
| - Extended incubation time | - Reduce the labeling incubation period. |
Conclusion
This compound presents a potential tool for fluorescently labeling cellular components for microscopic analysis. Its reactive group allows for stable, covalent attachment, and its naphthalene fluorophore is expected to provide UV-excitable fluorescence. The protocols and information provided herein offer a starting point for researchers to explore the utility of this compound in their specific applications, with the understanding that optimization will be necessary. Further characterization of its specific fluorescence properties is warranted to fully realize its potential as a cellular probe.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C12H11BrO | CID 10037783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 2-Bromo-6-methoxynaphthalene CAS 5111-65-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. med.upenn.edu [med.upenn.edu]
Application Notes: Solid-Phase Synthesis of Peptides with a 2-(Bromomethyl)-6-methoxynaphthalene Tag
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are invaluable tools in biochemical and biomedical research, enabling sensitive detection and quantification in applications such as fluorescence microscopy, immunoassays, and studies of protein-protein interactions.[1] The 2-(bromomethyl)-6-methoxynaphthalene tag is a naphthalene-based fluorescent label that can be readily incorporated into synthetic peptides. Naphthalene derivatives are known for their inherent fluorescence, high quantum yield, and photostability, making them excellent candidates for constructing fluorescent probes.[2] The methoxy group on the naphthalene ring can further enhance its fluorescent properties. This tag possesses a reactive bromomethyl group, which allows for straightforward covalent attachment to nucleophilic residues in a peptide chain, such as the thiol group of cysteine or the amino group of lysine, via an alkylation reaction.
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating the this compound tag, along with expected outcomes and application guidelines.
Principle of the Method
The synthesis is based on the well-established Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for solid-phase peptide synthesis.[3] The peptide is assembled on a solid support (resin), and the this compound tag is introduced on-resin by reacting it with a deprotected nucleophilic side chain of a specific amino acid. The reactive bromomethyl group of the tag undergoes a nucleophilic substitution reaction with the thiol of a cysteine residue or the ε-amino group of a lysine residue. Following the labeling reaction, the peptide is cleaved from the resin with simultaneous removal of all side-chain protecting groups.
Materials and Equipment
-
Resins: Rink Amide resin or Wang resin (depending on the desired C-terminus: amide or carboxylic acid, respectively)
-
Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Lys(Boc)-OH)
-
Tag: this compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (HPLC grade)
-
Reagents: Coupling reagents (e.g., HBTU, HATU), scavengers (e.g., 1,2-ethanedithiol (EDT))
-
Equipment: Peptide synthesis vessel, shaker, vacuum filtration system, HPLC system for purification and analysis, mass spectrometer.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove piperidine and by-products.
-
Amino Acid Coupling: Activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and an amine base such as DIEA (6-10 equivalents) in DMF. Add this solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
Protocol 2: On-Resin Labeling with this compound
This protocol describes the labeling of a cysteine residue. A similar procedure can be adapted for a lysine residue, with adjustments to the base and reaction time.
-
Selective Deprotection: After assembling the desired peptide sequence, selectively deprotect the side chain of the target amino acid for labeling (e.g., remove the trityl (Trt) group from cysteine). For Cys(Trt), this can be achieved by washing the resin with a solution of TFA/TIS/DCM (1:5:94) for 30 minutes, repeated 2-3 times.
-
Washing: Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Labeling Reaction: Dissolve this compound (5 equivalents) in DMF. Add this solution to the resin, followed by the addition of DIEA (5 equivalents). Shake the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by a negative Kaiser test for primary amines (if labeling lysine) or Ellman's test for free thiols (if labeling cysteine).
-
Washing: Wash the resin extensively with DMF and DCM to remove excess tag and reagents.
Protocol 3: Cleavage and Deprotection
-
Final Fmoc Removal: Remove the N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). If the peptide contains methionine or tryptophan, add 1,2-ethanedithiol (EDT) (2.5%) as a scavenger.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and shake at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Drying and Purification: Dry the crude peptide pellet under vacuum. Purify the peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the labeled peptide by mass spectrometry and analytical HPLC.
Data Presentation
Table 1: Physicochemical Properties of the 2-Methoxynaphthalene Tag
| Property | Value (Estimated) | Reference |
| Molecular Formula | C₁₂H₁₁BrO | PubChem CID: 10037783 |
| Molecular Weight | 251.12 g/mol | PubChem CID: 10037783 |
| Excitation Maximum (λex) | ~275-330 nm | Based on 2-methylnaphthalene[4] and 2-methoxynaphthalene[5] |
| Emission Maximum (λem) | ~335-350 nm | Based on 2-methylnaphthalene[4] |
Table 2: Expected Yield and Purity of a Model Labeled Peptide
The following data is for a model 10-amino acid peptide containing a single cysteine residue for labeling.
| Step | Parameter | Expected Value |
| SPPS | Crude Peptide Yield | 70-85% |
| Crude Peptide Purity | >70% | |
| On-Resin Labeling | Labeling Efficiency | >90% |
| Purification | Final Yield | 15-30% |
| Final Purity (HPLC) | >95% |
Note: Yields and purities are sequence-dependent and can vary.
Visualization of Workflows
Experimental Workflow for Solid-Phase Synthesis of a Labeled Peptide
Caption: Workflow for SPPS of a peptide with the this compound tag.
Logical Relationship of Labeling Reaction
Caption: The on-resin alkylation reaction for peptide labeling.
Conclusion
The use of this compound as a fluorescent tag in solid-phase peptide synthesis offers a reliable method for producing labeled peptides for a variety of research applications. The protocols outlined above provide a comprehensive guide for the successful synthesis, purification, and characterization of these valuable reagents. The robustness of the on-resin alkylation chemistry allows for high labeling efficiencies, and the favorable fluorescent properties of the naphthalene moiety ensure sensitive detection in subsequent biological assays.
References
- 1. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Spectrum [2-Methyl Naphthalene] | AAT Bioquest [aatbio.com]
- 5. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(Bromomethyl)-6-methoxynaphthalene derivatization
Welcome to the technical support center for the derivatization of 2-(bromomethyl)-6-methoxynaphthalene. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the derivatization of this compound, a key intermediate in the synthesis of various compounds, including the non-steroidal anti-inflammatory drug (NSAID) Naproxen.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of derivatization reactions for this compound?
A1: this compound is a versatile alkylating agent. The most common derivatization reactions are nucleophilic substitutions where the bromide is displaced by a nucleophile. These include:
-
N-Alkylation: Reaction with primary or secondary amines to form the corresponding secondary or tertiary amines.
-
O-Alkylation (Williamson Ether Synthesis): Reaction with phenols or alcohols to form ethers.
-
S-Alkylation: Reaction with thiols to form thioethers.
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Esterification: Reaction with carboxylates to form esters.
Q2: What is the primary mechanism of these derivatization reactions?
A2: The derivatization of this compound typically proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism. In this reaction, a nucleophile attacks the carbon atom of the bromomethyl group, leading to the displacement of the bromide leaving group.
Q3: Why is my reaction yield consistently low?
A3: Low yields can result from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with reagent purity, reaction conditions, and side reactions.
Q4: What are the common side products I should be aware of?
A4: Common side products include the hydrolysis of the starting material to form 2-(hydroxymethyl)-6-methoxynaphthalene, elimination products, and over-alkylation of the nucleophile (e.g., dialkylation of a primary amine). The formation of these byproducts is highly dependent on the reaction conditions.
Q5: How can I purify the final derivatized product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Recrystallization can also be an effective method for obtaining highly pure solid products.
Troubleshooting Guide
This guide is formatted to help you quickly identify and resolve common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Nucleophile: The nucleophile may not be sufficiently deprotonated. 2. Poor Reagent Quality: The starting material or reagents may have degraded. 3. Inappropriate Solvent: The solvent may not be suitable for an S_N2 reaction. 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Base Selection: Use a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, or an appropriate organic base) to ensure complete deprotonation of the nucleophile. 2. Reagent Purity Check: Verify the purity of this compound and the nucleophile. The starting material should be stored in a dry, cool place. 3. Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to facilitate the S_N2 reaction. 4. Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. |
| Formation of Multiple Products | 1. Over-alkylation: Primary amines can be dialkylated. 2. Side Reactions: Hydrolysis of the starting material or elimination reactions may be occurring. 3. Impure Starting Material: Impurities in the starting material can lead to additional products. | 1. Stoichiometry Control: Use a slight excess of the primary amine relative to the alkylating agent to favor mono-alkylation. 2. Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis. Use a non-nucleophilic base to minimize elimination. 3. Purify Starting Material: Purify the this compound before use if impurities are suspected. |
| Product is Difficult to Purify | 1. Similar Polarity of Product and Byproducts: The desired product and side products may have similar retention factors on TLC. 2. Residual Starting Material: The reaction may not have gone to completion. | 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to improve separation. Consider using a gradient elution. 2. Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed. If the reaction stalls, consider adding more of the limiting reagent or adjusting the temperature. |
Experimental Protocols and Data
The following tables summarize typical reaction conditions for the derivatization of this compound with various nucleophiles. Please note that these are general guidelines and may require optimization for specific substrates.
Table 1: N-Alkylation of Amines
| Amine Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | 4-8 | 75-90 |
| Secondary Amine | Et₃N | DMF | 60-80 | 6-12 | 70-85 |
Table 2: O-Alkylation of Phenols (Williamson Ether Synthesis)
| Phenol Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 6-10 | 80-95 |
| Substituted Phenol | NaH | THF/DMF | 25-60 | 4-8 | 75-90 |
Table 3: S-Alkylation of Thiols
| Thiol Type | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Thiophenol | K₂CO₃ | Ethanol | Reflux | 3-6 | 85-95 |
| Aliphatic Thiol | NaH | THF | 25-50 | 2-4 | 80-90 |
Detailed Methodologies
General Procedure for N-Alkylation of a Primary Amine:
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To a solution of the primary amine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise.
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Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for O-Alkylation of a Phenol:
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To a solution of the phenol (1.1 equivalents) in acetone, add potassium carbonate (2.0 equivalents).
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Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) and heat the mixture to reflux.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture and filter.
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Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the derivatization of this compound.
Troubleshooting Logic
This diagram provides a logical flow for troubleshooting common issues during the derivatization process.
Signaling Pathway: Mechanism of Action of Downstream NSAIDs
Derivatives of this compound are precursors to NSAIDs like Naproxen. These drugs primarily act by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.
Technical Support Center: 2-Naphthylmethyl (NAP) Protecting Group Cleavage
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the cleavage of the 2-naphthylmethyl (NAP) protecting group.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of NAP-protected compounds.
Issue 1: Low or No Cleavage of the NAP Group
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Possible Cause: Inefficient oxidant or acidic reagent.
-
Solution:
-
Check Reagent Quality: Ensure that the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is fresh and has been stored under appropriate conditions (cool, dark, and dry). Older DDQ can be less reactive.
-
Increase Reagent Equivalents: For oxidative cleavage, gradually increase the equivalents of DDQ. For acidic cleavage with reagents like HCl in hexafluoro-2-propanol (HFIP), increasing the concentration or the equivalents of the acid may be necessary.[1][2]
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.
-
Issue 2: Product Decomposition or Formation of Side Products
-
Possible Cause: Presence of acid-sensitive functional groups in the substrate or acidic byproducts from the cleavage reaction. The acidic 2,3-dichloro-5,6-dicyanohydroquinone byproduct from DDQ-mediated cleavage is a common cause of product decomposition.[3]
-
Solution:
-
Use an Acid Scavenger: The addition of a scavenger such as β-pinene has been shown to be highly effective in preventing product decomposition and anomerization of sensitive substrates by neutralizing the acidic byproduct.[3][4][5][6] Other non-nucleophilic bases like 2,6-di-tert-butylpyridine (DTBP) can also be used.[6]
-
Buffered Conditions: Employing a biphasic system, for example, dichloromethane (DCM) and water, can help to partition the acidic byproducts away from the organic-soluble product.[3][4]
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Alternative Cleavage Methods: If the substrate is particularly acid-sensitive, consider alternative deprotection strategies such as catalytic hydrogenation, especially if other protecting groups like p-methoxybenzyl (PMB) are absent.[7]
-
Issue 3: Incomplete Reaction or Stalling
-
Possible Cause: Insufficient reagent, poor solubility of the substrate, or catalyst poisoning (in the case of hydrogenolysis).
-
Solution:
-
Solvent System: Ensure your substrate is fully dissolved. A mixture of solvents, such as DCM/water or DCM/methanol, may be required.[3][8]
-
Sequential Addition of Reagent: For sluggish reactions, adding the cleavage reagent in portions over time can sometimes drive the reaction to completion.
-
Catalyst Check for Hydrogenolysis: If using catalytic hydrogenation for NAP removal, ensure the catalyst (e.g., Pd/C) is active and not poisoned by other functional groups in the molecule, such as thioethers.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for cleaving the NAP protecting group?
The most common methods for NAP group cleavage are oxidative cleavage using DDQ and acid-mediated cleavage.[1][3] Catalytic hydrogenation can also be employed and offers selectivity in the presence of other benzyl-type protecting groups.[7]
Q2: How can I selectively cleave a NAP group in the presence of a p-methoxybenzyl (PMB) group?
Selective cleavage of a PMB group in the presence of a NAP group can be achieved using ceric ammonium nitrate (CAN).[10] Subsequently, the NAP group can be removed using DDQ, leaving other groups like benzyl ethers intact.[10]
Q3: Can the NAP group be removed under neutral conditions?
Strictly neutral conditions for NAP cleavage are not common. Oxidative cleavage with DDQ is performed in an organic solvent, but the reaction generates an acidic byproduct.[3] The use of additives like β-pinene can help to maintain milder conditions by scavenging the acid.[3][4][5][6]
Q4: My substrate is sensitive to both acid and oxidation. What are my options?
For highly sensitive substrates, catalytic hydrogenation is a milder alternative for NAP group removal, provided other functional groups in the molecule are compatible (e.g., no reducible groups like alkenes or alkynes).[7][9]
Q5: Why is my reaction yield low even with the use of β-pinene?
Low yields can still occur due to several factors:
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Substrate-Specific Instability: Your product might be inherently unstable under the reaction conditions.
-
Work-up Issues: Product loss during the aqueous work-up or purification steps. Ensure efficient extraction and handle the product carefully during chromatography.
-
Incorrect Stoichiometry: Re-verify the molar equivalents of your substrate, DDQ, and β-pinene.
Quantitative Data on NAP Cleavage Conditions
| Reagent/Condition | Substrate Type | Solvent | Additive (Equiv.) | Time (h) | Yield (%) | Reference |
| DDQ (1.1 mmol) | Disaccharide | DCM/H₂O | None | 4 | 54-56 | [3][4] |
| DDQ (1.1 mmol) | Disaccharide | DCM/H₂O | β-pinene (2.0 mmol) | 4 | 96 | [3] |
| DDQ (0.9 mmol) | Monosaccharide | DCM/H₂O | β-pinene (1.5 mmol) | 4 | 93 | [4] |
| DDQ | N-NAP protected amine | CH₂Cl₂-MeOH (4:1) | None | - | High | [8] |
| DDQ (2 equiv.) | N-NAP protected amine | CH₂Cl₂-H₂O | None | - | 86 | [8] |
| HF/pyridine (10-20 mol excess) | Oligosaccharide | Toluene | None | - | - | [11] |
| HCl (1 equiv.) | Monosaccharide | DCM/HFIP (1:1) | None | - | - | [1][2] |
| Catalytic Hydrogenation (Pd/C) | Monosaccharide | - | - | - | 68 | [7] |
Experimental Protocols
Protocol 1: Oxidative Cleavage of NAP Ether using DDQ and β-Pinene [3][4]
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Dissolve the NAP-protected substrate (1 equiv.) and β-pinene (3.4 equiv.) in a mixture of dichloromethane (DCM) and water (20:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.85 equiv.) to the solution.
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Stir the reaction at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 2 M NaOH (3 times) and saturated NaHCO₃.
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Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Protocol 2: Oxidative Cleavage of NAP Ether using DDQ without Additives [3][4]
-
Dissolve the NAP-protected substrate (1 equiv.) in a mixture of DCM and water (20:1 v/v).
-
Add DDQ (1.85 equiv.) to the solution.
-
Stir the reaction at room temperature under an inert atmosphere for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 2 M NaOH (3 times) and saturated NaHCO₃.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Diagrams
Caption: Troubleshooting workflow for NAP group cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New insight on 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis: a divergent approach towards a high-mannose type oligosaccharide library - Chemical Communications (RSC Publishing) [pubs.rsc.org]
troubleshooting low yield in 2-(Bromomethyl)-6-methoxynaphthalene labeling reactions
Welcome to the technical support center for 2-(Bromomethyl)-6-methoxynaphthalene labeling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
Low yield in labeling reactions with this compound can be attributed to several factors, from reagent quality to reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Poor Reagent Quality: this compound is susceptible to hydrolysis. | Store the reagent under dry conditions at 2-8°C.[1] Before use, allow the reagent to warm to room temperature in a desiccator to prevent condensation. Consider purchasing a fresh batch if the reagent has been stored for an extended period or under suboptimal conditions. |
| Suboptimal pH: The reaction with thiols is pH-dependent. The thiol group (-SH) of cysteine needs to be in its nucleophilic thiolate form (-S⁻) to react efficiently with the electrophilic bromomethyl group. | The pKa of the cysteine thiol group is typically around 8.3. To ensure a sufficient concentration of the reactive thiolate anion, the reaction should be carried out at a pH between 7.5 and 8.5. However, very high pH (>9.0) can promote hydrolysis of the labeling reagent and potential side reactions. | |
| Presence of Reducing Agents: Reagents like dithiothreitol (DTT) or β-mercaptoethanol in the protein buffer will compete with the target thiol for the labeling reagent. | Remove reducing agents from the protein solution before initiating the labeling reaction. This can be achieved by dialysis, gel filtration (desalting column), or using spin concentrators.[2] | |
| Incorrect Molar Ratio of Reagents: An insufficient amount of the labeling reagent will result in incomplete labeling. | A 5- to 20-fold molar excess of this compound over the protein is a common starting point for labeling reactions. The optimal ratio may need to be determined empirically. | |
| Non-Specific Labeling | Reaction with Other Amino Acid Residues: While this compound is primarily thiol-reactive, at higher concentrations and longer reaction times, it can react with other nucleophilic amino acid side chains such as methionine, histidine, and lysine.[3] | Optimize the molar ratio of the labeling reagent and the reaction time. Use the lowest effective concentration of the labeling reagent and monitor the reaction progress to stop it once the target is labeled. |
| Hydrolysis of the Labeling Reagent: The hydrolyzed reagent may interact non-covalently with the protein, leading to false-positive results. | Ensure the reaction is performed in a well-buffered solution and avoid excessively long reaction times. | |
| Protein Precipitation | Low Solubility of the Labeling Reagent: this compound has low solubility in aqueous buffers. Adding a high concentration from a stock solution can cause it to precipitate, leading to co-precipitation of the protein. | Prepare a concentrated stock solution of the labeling reagent in a water-miscible organic solvent like DMSO or DMF. Add the stock solution to the protein solution dropwise with gentle vortexing to ensure rapid mixing and prevent localized high concentrations. The final concentration of the organic solvent should typically be kept below 5% (v/v) to avoid protein denaturation. |
| Change in Protein Conformation: The labeling of cysteine residues can sometimes alter the protein's conformation, leading to aggregation and precipitation. | Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the process and potentially allow for proper folding of the labeled protein. Screen different buffer conditions (e.g., varying pH, ionic strength, or including stabilizing additives). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling cysteine residues with this compound?
A1: The optimal pH for the reaction is typically in the range of 7.5 to 8.5. This pH range ensures that a significant portion of the cysteine thiol groups are deprotonated to the more nucleophilic thiolate form, which is necessary for the alkylation reaction to proceed efficiently. At lower pH values, the reaction rate will be significantly slower, while at pH values above 9.0, the risk of hydrolysis of the this compound reagent and other side reactions increases.
Q2: How can I remove unreacted this compound and its byproducts after the labeling reaction?
A2: Several methods can be used to separate the labeled protein from excess reagent and byproducts:
-
Gel Filtration Chromatography (Desalting Column): This is a common and effective method for separating molecules based on size. The larger labeled protein will elute first, while the smaller unreacted reagent and byproducts will be retained longer.
-
Dialysis: Dialyzing the reaction mixture against a large volume of buffer will allow the small molecule contaminants to diffuse out, leaving the labeled protein behind.
-
Spin Concentrators: These devices use a semi-permeable membrane to concentrate the protein while allowing smaller molecules to pass through with the filtrate. This is a quick method for buffer exchange and removal of small contaminants.[2]
Q3: Can this compound react with other amino acids besides cysteine?
A3: Yes, while it is most reactive towards the thiol group of cysteine, this compound is an alkylating agent and can react with other nucleophilic amino acid residues, especially under non-optimal conditions. These include the thioether of methionine, the imidazole ring of histidine, and the epsilon-amino group of lysine.[3] To favor cysteine-specific labeling, it is important to control the reaction pH, use the lowest effective molar excess of the labeling reagent, and keep the reaction time as short as possible.
Q4: My protein precipitates when I add the this compound stock solution. What can I do?
A4: This is likely due to the low aqueous solubility of the labeling reagent. To prevent precipitation, ensure that the stock solution (typically in DMSO or DMF) is added to the protein solution slowly and with gentle but efficient mixing. This helps to disperse the reagent quickly and avoid high local concentrations that can lead to precipitation. Additionally, ensure the final concentration of the organic solvent in the reaction mixture is low (ideally <5% v/v) to maintain protein stability.
Q5: How should I store this compound?
A5: this compound should be stored in a tightly sealed container, protected from moisture and light, at 2-8°C.[1] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent moisture from condensing on the solid, which can lead to hydrolysis.
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general starting point for labeling a protein with a single reactive cysteine. Optimization of the molar ratio of the labeling reagent, reaction time, and temperature may be necessary for your specific protein.
Materials:
-
Protein with a reactive cysteine in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Desalting column or other purification system
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Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
Procedure:
-
Prepare the Protein Solution: Ensure the protein solution is free of any reducing agents like DTT or β-mercaptoethanol. If necessary, remove them by dialysis or with a desalting column. Adjust the protein concentration to 1-5 mg/mL in the reaction buffer.
-
Prepare the Labeling Reagent Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate the Labeling Reaction: While gently vortexing the protein solution, add a 10-fold molar excess of the this compound stock solution.
-
Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
Quench the Reaction (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or DTT, to a final concentration of 10-20 mM.
-
Purify the Labeled Protein: Remove the unreacted labeling reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterize the Labeled Protein: Determine the degree of labeling using UV-Vis spectroscopy or mass spectrometry.
Data Presentation
Table 1: Recommended Reaction Parameters for Cysteine Labeling
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Balances thiol reactivity with reagent stability. |
| Temperature | 4°C - 25°C | Lower temperatures can improve stability and reduce non-specific labeling. |
| Molar Excess of Reagent | 5:1 to 20:1 (Reagent:Protein) | Start with a 10:1 ratio and optimize as needed. |
| Reaction Time | 1 hour - Overnight | Monitor progress to avoid over-labeling. |
| Organic Solvent | < 5% (v/v) | Minimize to prevent protein denaturation. |
Visualizations
Caption: Experimental workflow for protein labeling.
Caption: Generic signaling pathway involving protein modification.
References
improving the stability of 2-(Bromomethyl)-6-methoxynaphthalene derivatives
Technical Support Center: 2-(Bromomethyl)-6-methoxynaphthalene Derivatives
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on . Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound and its derivatives?
A1: To ensure maximum stability, these compounds should be stored at 2-8°C in a tightly sealed container to protect them from moisture.[1] The storage area should be dry, well-ventilated, and dark to prevent light-induced degradation.[2][3] It is also crucial to store them away from incompatible materials such as strong bases and oxidizing agents.[2]
Q2: What are the common degradation pathways for these compounds?
A2: While specific degradation pathways for this exact derivative are not extensively published, compounds with a bromomethyl group, such as the related benzyl chloride, are susceptible to several degradation reactions.[4] The primary pathways include:
-
Hydrolysis: Reaction with water (moisture) can convert the bromomethyl group to a hydroxymethyl (alcohol) group.
-
Oxidation: The bromomethyl group can be oxidized, potentially forming an aldehyde or carboxylic acid.
-
Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to reactions with various nucleophiles.
-
Auto-condensation: In the presence of catalytic impurities like iron, similar halogenated compounds can self-react, leading to polymerization or resinification and the release of hydrogen bromide.[4]
Q3: How can I prevent the degradation of my compound during experiments?
A3: To minimize degradation during experimental use, consider the following:
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.
-
Use of Stabilizers: For related brominated compounds, small amounts (0.005% to 1%) of organic amines or aliphatic nitroxides have been used as stabilizers to prevent auto-condensation.[4][5]
-
Solvent Purity: Use high-purity, dry solvents to avoid introducing water or other reactive impurities.
-
Temperature Control: Keep reactions and solutions cooled where appropriate and avoid unnecessary exposure to high temperatures.
Q4: What are the physical and chemical signs of degradation?
A4: Degradation can be identified by several observations:
-
Physical Changes: A change in color (e.g., yellowing or browning), or a change in physical state, such as clumping or the appearance of an oily residue.
-
Chemical Changes: The appearance of new, unexpected spots on a Thin-Layer Chromatography (TLC) plate or new peaks in an HPLC or GC chromatogram. A decrease in the peak area of the active compound in subsequent analyses of the same batch also indicates degradation.
Q5: Which analytical techniques are best for assessing the stability of these derivatives?
A5: A stability-indicating analytical method is crucial for accurately assessing the purity and degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[6][7] Other valuable methods include:
-
Mass Spectrometry (MS): Often coupled with LC (LC-MS), it is used to identify the structure of unknown degradation products.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can help identify and quantify degradation products.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can detect changes in functional groups, indicating structural modifications.[6]
Troubleshooting Guide
Problem: My compound shows new, unexpected peaks in its HPLC chromatogram that were not present in the initial analysis.
-
Probable Cause: The compound has likely started to degrade due to improper storage or handling. The new peaks represent degradation products.
-
Solution:
-
Immediately re-evaluate your storage conditions. Ensure the container is tightly sealed, stored at the correct temperature (2-8°C), and protected from light and moisture.[1]
-
Perform a forced degradation study (see Data Presentation section) to understand the compound's lability under different stress conditions. This can help identify the nature of the degradants.
-
If purity is critical for your application, the compound should be re-purified.
-
Problem: A reaction using the this compound derivative as a starting material is resulting in low or no yield.
-
Probable Cause: The purity of the starting material may be compromised. Degradation reduces the amount of active reagent available for the reaction.
-
Solution:
-
Verify the purity of the starting material using a validated analytical method like HPLC or NMR before starting the reaction.
-
If the compound has been stored for an extended period, consider using a freshly opened or newly synthesized batch.
-
Ensure the reaction conditions are free from incompatible substances, such as excess water or basic impurities, that could consume the starting material.[2]
-
Problem: The color of my solid compound has changed from white/off-white to yellow or brown.
-
Probable Cause: Color change is a strong indicator of chemical degradation. This is often due to oxidation or condensation reactions that create chromophoric impurities.[4]
-
Solution:
-
The batch of the compound is likely unstable and should not be used for sensitive applications without re-purification and re-characterization.
-
Review handling procedures to minimize exposure to air and light during weighing and preparation.
-
Data Presentation
Quantitative data from stability studies are essential for understanding a compound's profile. Below are examples of how to structure this data.
Table 1: Example of Forced Degradation Study Results
| Stress Condition | Duration | Temperature | % Degradation | Major Degradant Peak (RT) |
| 0.1 M HCl (Acid Hydrolysis) | 24 hours | 60°C | 8.5% | 4.2 min |
| 0.1 M NaOH (Base Hydrolysis) | 4 hours | 25°C | 25.1% | 4.2 min |
| 3% H₂O₂ (Oxidative) | 24 hours | 25°C | 15.7% | 5.8 min |
| Thermal | 48 hours | 80°C | 5.3% | 7.1 min |
| Photolytic (UV Light) | 24 hours | 25°C | 2.1% | Not significant |
Table 2: Example of Long-Term Stability Study at 2-8°C
| Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 Months | 99.8% | 0.2% | White Crystalline Solid |
| 3 Months | 99.6% | 0.4% | White Crystalline Solid |
| 6 Months | 99.5% | 0.5% | White Crystalline Solid |
| 12 Months | 99.1% | 0.9% | Off-White Crystalline Solid |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method
This protocol outlines a general reverse-phase HPLC method for assessing the purity and stability of this compound derivatives.
-
Objective: To separate the parent compound from its potential degradation products and quantify its purity.
-
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a stock solution of 100 µg/mL.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the prepared sample.
-
Integrate the peaks and calculate the purity using the area percent method. The main peak corresponds to the intact compound, while other peaks are potential impurities or degradants.
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the stability of this compound derivatives.
References
- 1. chemscene.com [chemscene.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. US2493427A - Stabilization of halogenated organic compounds - Google Patents [patents.google.com]
- 5. WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition - Google Patents [patents.google.com]
- 6. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Peptide Labeling with 2-(Bromomethyl)-6-methoxynaphthalene
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2-(Bromomethyl)-6-methoxynaphthalene for peptide labeling. Our aim is to help you minimize side reactions and achieve optimal labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target on a peptide?
This compound is an alkylating agent used for fluorescently labeling peptides and other biomolecules. The bromomethyl group is highly reactive towards nucleophiles.[1][2] In a peptide, the primary and most reactive target is the thiol group (-SH) of a cysteine residue due to its high nucleophilicity, especially at neutral to slightly basic pH.[3][4][5]
Q2: What are the most common side reactions when labeling peptides with this compound?
The most common side reactions involve the alkylation of other nucleophilic amino acid residues besides cysteine. These include:
-
N-terminal amine: The primary amine at the N-terminus of the peptide.
-
Histidine: The imidazole ring of the histidine side chain.[6][7][8]
-
Methionine: The thioether side chain of methionine can also be a target, though it is generally less reactive than cysteine.
Over-alkylation, where multiple labels are attached to a single peptide (especially if it contains multiple reactive residues), can also occur.
Q3: How does pH affect the labeling reaction and side reactions?
The pH of the reaction buffer is a critical factor in determining the selectivity of the labeling reaction.
-
Neutral to slightly basic pH (7.0-8.5): At this pH range, the thiol group of cysteine is significantly deprotonated and highly nucleophilic, favoring its selective alkylation.
-
Basic pH (>8.5): As the pH increases, the amino groups of lysine and the N-terminus become deprotonated and more nucleophilic, increasing the likelihood of off-target labeling.[9]
-
Acidic pH (<7.0): The reactivity of all nucleophilic groups is generally reduced at acidic pH, which can slow down the desired reaction with cysteine.
Q4: My labeled peptide has precipitated out of solution. What could be the cause?
Precipitation during or after labeling can be due to a few factors:
-
Hydrophobicity of the label: The naphthalene moiety is hydrophobic. Attaching it to the peptide increases its overall hydrophobicity, which can lead to aggregation and precipitation, especially for already hydrophobic peptides.
-
Over-labeling: The attachment of multiple hydrophobic labels to a single peptide molecule can significantly decrease its solubility in aqueous buffers.
-
Change in pI: Modification of charged residues like lysine can alter the isoelectric point (pI) of the peptide, potentially causing it to precipitate if the buffer pH is close to the new pI.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The pH is too low, reducing the nucleophilicity of the target residue. 2. Reagent Degradation: The this compound has hydrolyzed. 3. Reducing Agent Interference: Some reducing agents can react with the labeling reagent. | 1. Adjust pH: Ensure the reaction buffer is between pH 7.0 and 8.5 for cysteine labeling. 2. Use Fresh Reagent: Prepare a fresh stock solution of the labeling reagent in an anhydrous organic solvent like DMF or DMSO. 3. Remove Excess Reducing Agent: If a reducing agent like DTT was used to reduce disulfide bonds, remove it prior to labeling using a desalting column. |
| Non-specific Labeling (Side Reactions) | 1. High pH: The reaction pH is too high (e.g., > 8.5), leading to the deprotonation and reaction of lysine and N-terminal amines. 2. High Reagent Concentration: A large excess of the labeling reagent increases the probability of reactions with less nucleophilic sites. 3. Prolonged Reaction Time: Longer reaction times can allow for the slower alkylation of less reactive residues. | 1. Lower the pH: Perform the reaction at a pH between 7.0 and 7.5 to maximize cysteine selectivity. 2. Optimize Stoichiometry: Titrate the labeling reagent to determine the lowest effective molar excess (start with a 1.2 to 5-fold molar excess over the peptide). 3. Reduce Reaction Time: Monitor the reaction progress (e.g., by HPLC) and quench the reaction once the desired product is formed. |
| Peptide Precipitation | 1. Increased Hydrophobicity: The attached naphthalene label has made the peptide insoluble. 2. Over-labeling: Multiple labels on one peptide have significantly reduced its solubility. | 1. Add Organic Co-solvent: Introduce a small amount (5-20%) of an organic solvent like acetonitrile or DMSO to the reaction buffer to improve solubility. 2. Reduce Reagent Stoichiometry: Use a lower molar excess of the labeling reagent to minimize the chances of over-labeling. |
| Mass Spectrometry Shows Multiple Adducts | 1. Over-labeling: The peptide has multiple reactive sites that have been labeled. 2. Oxidation: The peptide may have been oxidized during the reaction or workup. | 1. Optimize Reaction Conditions: Lower the pH, reduce the molar excess of the labeling reagent, and shorten the reaction time. 2. Use Degassed Buffers: Work with buffers that have been degassed to minimize oxidation. |
Experimental Protocols
Protocol: Selective Labeling of a Cysteine-Containing Peptide
This protocol is designed to favor the selective alkylation of a cysteine residue.
1. Materials:
-
Cysteine-containing peptide
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM phosphate buffer, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or DTT
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide reduction
2. Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has a disulfide bond that needs to be reduced, add a 5-10 fold molar excess of TCEP and incubate for 30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol at this stage as they will react with the labeling reagent.
-
-
Labeling Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
-
Add a 1.2 to 5-fold molar excess of the dissolved labeling reagent to the peptide solution.
-
Incubate the reaction at room temperature for 1-2 hours in the dark. The naphthalene group is light-sensitive.
-
Monitor the reaction progress by reverse-phase HPLC if possible.
-
-
Quenching:
-
Add a 100-fold molar excess of the Quenching Solution (e.g., β-mercaptoethanol) to the reaction mixture to consume any unreacted labeling reagent. Incubate for 15 minutes.
-
-
Purification:
-
Purify the labeled peptide from excess reagent and byproducts using reverse-phase HPLC.
-
Visualizations
Peptide Labeling Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Thiol-reactive dyes for fluorescence labeling of proteomic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amino acid residues involved in the interaction of acetylcholinesterase and butyrylcholinesterase with the carbamates Ro 02-0683 and bambuterol, and with terbutaline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fluorescence Detection of 2-(Bromomethyl)-6-methoxynaphthalene (BMN) Labeled Analytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)-6-methoxynaphthalene (BMN) as a fluorescent labeling reagent.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the labeling of analytes with BMN and their subsequent fluorescence detection.
| Observation/Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient Labeling Reaction: Incomplete reaction between BMN and the analyte. 2. Fluorescence Quenching: High concentration of the labeled analyte, presence of quenching agents (e.g., halide ions), or inappropriate solvent polarity. 3. Incorrect Excitation/Emission Wavelengths: Instrument settings do not match the spectral properties of the BMN-analyte conjugate. 4. Degradation of BMN or Labeled Analyte: BMN is sensitive to moisture and light. The labeled product may also be unstable under certain conditions. 5. Low Analyte Concentration: The amount of labeled analyte is below the detection limit of the instrument. | 1. Optimize Reaction Conditions: Ensure anhydrous conditions. Use a catalyst such as a tertiary amine (e.g., triethylamine) or a carbonate salt (e.g., potassium carbonate) with a phase-transfer catalyst (e.g., 18-crown-6) to facilitate the reaction, particularly with carboxylic acids. Increase reaction time and/or temperature. 2. Dilute the Sample: Reduce the concentration of the labeled analyte to mitigate self-quenching. Perform a solvent screen to identify a solvent that enhances fluorescence; naphthalene derivatives are often more fluorescent in non-polar solvents.[1][2] Ensure all buffers and reagents are free from quenching agents. 3. Determine Optimal Wavelengths: Scan for the excitation and emission maxima of your BMN-labeled analyte. Based on similar naphthalene derivatives, excitation is expected in the UV range (around 280-340 nm) and emission in the blue-to-green region (around 340-450 nm).[2] 4. Proper Handling and Storage: Store BMN in a cool, dark, and dry place. Protect the labeling reaction and the labeled analyte from light. Analyze the labeled product as soon as possible after preparation. 5. Concentrate the Sample: If possible, concentrate the sample before analysis. Alternatively, use a more sensitive fluorescence detector. |
| Inconsistent Fluorescence Readings | 1. Photobleaching: The BMN fluorophore is being destroyed by prolonged exposure to the excitation light. 2. Instrument Instability: Fluctuations in the lamp intensity of the fluorometer. 3. Precipitation of Labeled Analyte: The BMN-labeled analyte may have poor solubility in the analysis solvent. 4. pH Sensitivity: The fluorescence of the methoxynaphthalene group can be influenced by the pH of the solution.[3][4] | 1. Minimize Light Exposure: Reduce the intensity of the excitation light and the exposure time. Use fresh sample for each measurement if possible. 2. Allow Instrument to Warm Up: Ensure the fluorometer has reached a stable operating temperature before taking measurements. 3. Check Solubility: Visually inspect the sample for any precipitate. If necessary, change the solvent or add a co-solvent to improve solubility. 4. Buffer the Solution: Maintain a constant pH using a suitable buffer system to ensure consistent fluorescence readings. |
| Peak Tailing or Broadening in HPLC | 1. Poor Chromatographic Conditions: Inappropriate mobile phase composition, pH, or column temperature. 2. Column Overload: Injecting too much sample onto the HPLC column. 3. Secondary Interactions: The labeled analyte is interacting with the stationary phase in a non-ideal manner. | 1. Optimize HPLC Method: Adjust the mobile phase composition and gradient. Ensure the mobile phase pH is appropriate for the analyte and column. Control the column temperature.[5][6][7][8][9] 2. Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.[7] 3. Modify Mobile Phase: Add a competing agent to the mobile phase to reduce secondary interactions. Consider a different stationary phase if the problem persists. |
| Presence of Multiple Peaks in HPLC | 1. Incomplete Reaction: Both the labeled and unlabeled analyte are present. 2. Side Products: Formation of undesired products during the labeling reaction. 3. Degradation: The labeled analyte is degrading over time. | 1. Drive Reaction to Completion: Increase the molar excess of BMN and/or extend the reaction time. Purify the labeled analyte before analysis. 2. Optimize Reaction Conditions: Adjust the reaction temperature and time to minimize the formation of side products. 3. Ensure Sample Stability: Analyze the sample promptly after preparation and store it under appropriate conditions (cool, dark). |
Frequently Asked Questions (FAQs)
1. What are the typical excitation and emission wavelengths for BMN-labeled analytes?
-
Excitation Maximum (λex): Approximately 280 - 340 nm
-
Emission Maximum (λem): Approximately 340 - 450 nm
It is highly recommended to experimentally determine the optimal excitation and emission wavelengths for your specific BMN-analyte conjugate.
2. How can I improve the efficiency of the labeling reaction with carboxylic acids?
The derivatization of carboxylic acids with BMN, an alkyl halide, generally requires activation of the carboxylate group. This can be achieved by using a weak base such as potassium carbonate in a non-aqueous solvent like acetone or acetonitrile. The addition of a phase-transfer catalyst, such as 18-crown-6, can significantly enhance the reaction rate.[10] Alternatively, a tertiary amine like triethylamine can be used as a catalyst.[11] The reaction should be performed under anhydrous conditions as BMN is moisture-sensitive.
3. What is the expected quantum yield for BMN-labeled compounds?
The quantum yield of naphthalene derivatives can be quite high, often in the range of 0.1 to 0.5, and is influenced by the solvent and the nature of the analyte it is attached to.[1] Naphthalene dyes are known for their high quantum yield and excellent photostability due to their rigid planar structure and large π-electron conjugation.[1][2]
4. How does solvent polarity affect the fluorescence of BMN-labeled analytes?
The fluorescence of naphthalene derivatives is often sensitive to the polarity of the solvent.[1] Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.[12] For optimal fluorescence intensity, it is advisable to use a non-polar or moderately polar aprotic solvent.
5. Is BMN stable? How should it be stored?
This compound is a reactive compound and should be handled with care. It is sensitive to moisture and light. It is recommended to store BMN in a tightly sealed container in a cool, dark, and dry place, for example, at 2-8°C.
Quantitative Data Summary
The following tables summarize the expected photophysical properties of BMN-labeled analytes based on data for similar naphthalene derivatives. Note: These are estimated values and should be experimentally verified for your specific application.
Table 1: Estimated Photophysical Properties of BMN-Labeled Analytes
| Property | Estimated Value | Notes |
| Excitation Max (λex) | 280 - 340 nm | Dependent on solvent and analyte. |
| Emission Max (λem) | 340 - 450 nm | Dependent on solvent and analyte. |
| Quantum Yield (Φ) | 0.1 - 0.5 | Highly dependent on the local environment. |
| Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Estimated based on similar naphthalene chromophores. |
Table 2: Solvent Effects on Naphthalene Derivative Fluorescence
| Solvent | Polarity | Expected Emission Shift | Expected Quantum Yield |
| Hexane | Non-polar | Shorter Wavelength | Higher |
| Dichloromethane | Moderately Polar | Intermediate | Intermediate |
| Acetonitrile | Polar Aprotic | Longer Wavelength | Lower |
| Methanol | Polar Protic | Longer Wavelength | Lower |
| Water | Highly Polar | Longest Wavelength | Lowest |
Experimental Protocols
Protocol 1: General Procedure for Labeling Carboxylic Acids with BMN
This protocol provides a general guideline for the derivatization of carboxylic acids with BMN for fluorescence detection, adapted from methods for similar labeling reagents.[10]
Materials:
-
Carboxylic acid-containing analyte
-
This compound (BMN)
-
Anhydrous acetone or acetonitrile
-
Potassium carbonate (K₂CO₃), anhydrous
-
18-crown-6
-
Small reaction vial with a screw cap
Procedure:
-
Dissolve the carboxylic acid analyte in anhydrous acetone or acetonitrile in a reaction vial.
-
Add a 2 to 5-fold molar excess of BMN to the solution.
-
Add a 3 to 5-fold molar excess of anhydrous potassium carbonate.
-
Add a catalytic amount of 18-crown-6 (approximately 0.1 equivalents relative to the analyte).
-
Seal the vial tightly and heat the reaction mixture at 60-80°C for 1-2 hours, or until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Centrifuge or filter the mixture to remove the potassium carbonate.
-
The resulting solution containing the BMN-labeled analyte can be directly analyzed by HPLC or further purified if necessary.
Protocol 2: Fluorescence Detection of BMN-Labeled Analyte
Instrumentation:
-
Fluorometer or HPLC system with a fluorescence detector.
Procedure:
-
Fluorometer:
-
Dilute the BMN-labeled analyte solution to a concentration that is within the linear range of the instrument.
-
Set the excitation wavelength (e.g., scan from 280 nm to 340 nm to find the maximum).
-
Scan the emission spectrum (e.g., from 340 nm to 500 nm) to determine the emission maximum.
-
Measure the fluorescence intensity at the determined excitation and emission maxima.
-
-
HPLC with Fluorescence Detection:
-
Equilibrate the HPLC system with the desired mobile phase.
-
Set the fluorescence detector to the determined excitation and emission wavelengths.
-
Inject the sample of the BMN-labeled analyte.
-
Record the chromatogram and quantify the peak of interest.
-
Visualizations
Caption: Experimental workflow for BMN labeling and fluorescence detection.
References
- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relation of pH to fluorescence of serotonin, melatonin, and other indole compounds reacted with o-phthaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2-(Bromomethyl)-6-methoxynaphthalene Labeled Peptides by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of peptides labeled with 2-(Bromomethyl)-6-methoxynaphthalene by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for peptide labeling?
This compound is a fluorescent labeling reagent. It contains a reactive bromomethyl group that can alkylate nucleophilic residues on a peptide, such as the N-terminus or the side chains of lysine, histidine, or cysteine. The methoxynaphthalene group imparts fluorescence to the peptide, allowing for sensitive detection in various assays.
Q2: Which HPLC column is recommended for purifying peptides labeled with this compound?
A reversed-phase C18 column is a common and effective choice for the purification of these labeled peptides.[1] Due to the hydrophobic nature of the naphthalene moiety, a wide-pore C18 column (e.g., 300 Å) is often preferred, especially for larger peptides, as it can improve peak shape and resolution.[1] For smaller peptides, a standard pore size C18 column may also be suitable.
Q3: What are the typical mobile phases used for this type of purification?
The most common mobile phase system for reversed-phase HPLC of peptides is a gradient of acetonitrile in water, with an acidic modifier.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
The TFA acts as an ion-pairing agent, which improves peak shape and resolution for peptides.[1] Formic acid (0.1%) can be used as an alternative to TFA, especially if the fractions are intended for mass spectrometry analysis, as it is more volatile.
Q4: How does the this compound label affect the peptide's retention time in RP-HPLC?
The addition of the hydrophobic this compound label will significantly increase the retention time of the peptide on a reversed-phase column compared to the unlabeled peptide. The exact shift will depend on the peptide sequence and the hydrophobicity of the label itself. This increased retention is due to the strong hydrophobic interactions between the naphthalene group and the C18 stationary phase.
Troubleshooting Guide
This guide addresses common problems encountered during the HPLC purification of this compound labeled peptides.
Problem 1: Poor Resolution Between Labeled Peptide, Unlabeled Peptide, and Free Label
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Gradient Slope | A steep gradient may not provide sufficient separation. Optimize the gradient by making it shallower around the elution time of the labeled peptide. For example, decrease the rate of increase of Solvent B (acetonitrile). |
| Incorrect Column Chemistry | While C18 is standard, for very hydrophobic peptides, a C8 or C4 column might provide better selectivity and reduce excessive retention. |
| Suboptimal Mobile Phase pH | The pH of the mobile phase affects the ionization state of the peptide and thus its retention. While 0.1% TFA (pH ~2) is standard, experimenting with other ion-pairing agents or pH modifiers (with a pH-stable column) could alter selectivity. |
| High Flow Rate | A high flow rate can lead to band broadening and decreased resolution. Try reducing the flow rate to improve separation efficiency. |
Problem 2: Broad or Tailing Peaks
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Column | The hydrophobic nature of the labeled peptide can lead to strong interactions with the stationary phase. Increasing the column temperature (e.g., to 40-60°C) can improve peak shape by reducing these interactions and improving mass transfer. |
| Sample Overload | Injecting too much sample can lead to peak distortion. Reduce the amount of sample injected onto the column. |
| Column Contamination or Degradation | Impurities from previous runs or degradation of the stationary phase can cause poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the column if it is old. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
Problem 3: Labeled Peptide is Not Eluting or Has a Very Long Retention Time
Possible Causes & Solutions:
| Cause | Solution |
| Labeled Peptide is Highly Hydrophobic | The combination of a hydrophobic peptide sequence and the naphthalene label can result in very strong retention. |
| - Increase the final percentage of acetonitrile in your gradient. | |
| - Consider adding a stronger organic solvent like isopropanol to the mobile phase (e.g., 10-20% in Solvent B). | |
| - Use a less retentive column, such as a C8 or C4. | |
| Peptide Aggregation | Highly hydrophobic peptides can aggregate, leading to poor solubility and interaction with the column. |
| - Add organic solvent (e.g., acetonitrile, isopropanol) or a denaturant (e.g., guanidine hydrochloride, though this is not ideal for purification) to the sample to disrupt aggregation before injection. | |
| - Increase the column temperature. |
Problem 4: Presence of Multiple Peaks Besides the Labeled and Unlabeled Peptide
Possible Causes & Solutions:
| Cause | Solution |
| Side Reactions During Labeling | The labeling reaction may not be specific, leading to multiple labeled species (e.g., labeling on different residues). |
| - Optimize the labeling reaction conditions (pH, temperature, reaction time) to favor a single product. | |
| - Characterize the different peaks by mass spectrometry to identify the side products. | |
| Degradation of the Labeled Peptide | The labeled peptide might be unstable under the purification conditions (e.g., acidic mobile phase). |
| - Minimize the time the sample spends in the acidic mobile phase. | |
| - Consider using a different mobile phase modifier if stability is an issue. | |
| Impure Labeling Reagent | The this compound reagent itself may contain impurities. Run a blank injection of the labeling reagent to identify any peaks originating from it. |
Experimental Protocols
General Protocol for Labeling Peptides with this compound
This protocol is a general guideline and may require optimization based on the specific peptide sequence.
-
Peptide Dissolution: Dissolve the peptide in a suitable buffer. A common choice is a slightly basic buffer such as 0.1 M sodium bicarbonate or HEPES at pH 8.0-8.5 to ensure the target amine groups are deprotonated and reactive.
-
Labeling Reagent Preparation: Prepare a stock solution of this compound in an organic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN).
-
Labeling Reaction: Add a 5-10 fold molar excess of the labeling reagent to the peptide solution. The final reaction mixture should contain a sufficient amount of organic solvent to keep the labeling reagent in solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2-4 hours. The reaction progress can be monitored by analytical HPLC.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to react with the excess labeling reagent.
-
Purification: Proceed immediately to HPLC purification.
General HPLC Purification Protocol
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 5 µm, 100-300 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative)[2] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1 mL/min (analytical), 20 mL/min (preparative) |
| Detection | UV at 220 nm (for peptide backbone) and fluorescence (Ex/Em specific to the label) |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 70-95%) over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of the labeled peptide. A good starting point is a linear gradient of 5-95% B over 35 minutes.[2] |
| Column Temperature | Ambient to 60°C |
Visualizations
Caption: Workflow for labeling and purification of peptides.
Caption: Troubleshooting logic for HPLC purification issues.
References
photostability issues with 2-(Bromomethyl)-6-methoxynaphthalene fluorophore
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorophore 2-(Bromomethyl)-6-methoxynaphthalene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments using this compound.
Q1: My fluorescence signal is weak or non-existent after labeling. What could be the cause?
A1: Several factors can contribute to a weak or absent fluorescence signal. Consider the following troubleshooting steps:
-
Labeling Efficiency: The bromomethyl group of this compound typically reacts with thiol groups (e.g., on cysteine residues) or other nucleophiles on your target molecule. Inefficient labeling can result in a low degree of labeling (DOL) and consequently, a weak signal. If you observe little to no fluorescence, it may indicate an unsuccessful labeling reaction.[1] A DOL determination can help assess the amount of dye attached to your molecule.[1]
-
Quenching: The fluorescence of naphthalene derivatives can be quenched by various molecules.
-
Self-Quenching: High concentrations of the fluorophore on your target molecule can lead to dye-dye interactions and self-quenching, reducing the overall fluorescence output.[1]
-
Environmental Quenching: The local microenvironment around the fluorophore can significantly impact its fluorescence. Proximity to certain amino acid residues, like tryptophan, can lead to fluorescence quenching through photoinduced electron transfer.[2] Additionally, the presence of dissolved oxygen in your sample can quench the fluorescence of naphthalene derivatives.[3][4]
-
-
Fluorophore Degradation: Ensure proper storage of the fluorophore, protected from light and moisture, to prevent degradation.
Q2: I am observing rapid photobleaching of my sample during imaging. How can I minimize this?
A2: Photobleaching is the irreversible loss of fluorescence due to light-induced damage to the fluorophore. Naphthalene derivatives are known to have good photostability, but prolonged or high-intensity illumination will eventually lead to photobleaching.[3] Here are some strategies to mitigate this issue:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times or by only illuminating the sample when acquiring an image.
-
Use Antifade Reagents: Incorporate commercially available antifade mounting media into your sample preparation protocol. These reagents often contain free radical scavengers that help protect the fluorophore from photobleaching.
-
Optimize Imaging Conditions:
-
Use a higher sensitivity detector to allow for lower excitation power.
-
If possible, use a spinning disk confocal microscope, which generally has lower phototoxicity and photobleaching compared to point-scanning confocals.
-
-
Deoxygenate Solutions: Since oxygen can contribute to photobleaching, deoxygenating your buffers may help improve fluorophore stability.[3][4]
Q3: My fluorescence signal is unstable and fluctuates. What could be the reason?
A3: Fluctuating fluorescence signals can arise from several sources:
-
Photophysical Processes: The fluorophore can transition to a long-lived, non-fluorescent triplet state, leading to temporary "blinking." This is an intrinsic property of many fluorophores.
-
Environmental Changes: The fluorescence of some naphthalene derivatives is sensitive to the polarity of their local environment. Changes in the conformation of your target molecule or its interaction with other molecules could alter the environment around the fluorophore and cause fluctuations in fluorescence intensity.
-
Sample Movement: If you are performing live-cell imaging, movement of the cells or labeled molecules out of the focal plane will cause the signal to fluctuate.
Q4: Are there any known issues with the solubility of this compound?
A4: Like many organic fluorophores, this compound is hydrophobic. It is typically dissolved in an organic solvent like DMSO or DMF before being added to an aqueous buffer for labeling reactions. Ensure that the final concentration of the organic solvent in your reaction mixture is low enough to not perturb your biological sample. If you observe precipitation, you may need to optimize the labeling buffer conditions or reduce the concentration of the fluorophore.
Quantitative Data
Due to the limited availability of specific photophysical data for this compound in the scientific literature, the following table includes data for the parent naphthalene molecule and related derivatives to provide an estimate of its properties.
| Property | Naphthalene | 1-(Trimethylsilyl)naphthalene | 1,4-Bis(trimethylsilylethynyl)naphthalene | This compound |
| Fluorescence Quantum Yield (Φf) | 0.23 (in cyclohexane) | 0.30 (in cyclohexane)[5] | 0.85 (in cyclohexane) | Data not available; expected to be moderate to high. |
| Fluorescence Lifetime (τf) | ~2-10 ns (in cyclohexane, aerated vs. degassed)[5] | ~2-8 ns (in cyclohexane, aerated vs. degassed)[5] | ~2 ns (in cyclohexane, degassed) | Data not available; likely in the nanosecond range. |
| Molar Extinction Coefficient (ε) | 6,000 M⁻¹cm⁻¹ at 275 nm (in cyclohexane) | Data not available | Data not available | Data not available |
| Excitation Maximum (λex) | ~275 nm (in cyclohexane) | Data not available | Data not available | Expected in the UV range, similar to other naphthalenes. |
| Emission Maximum (λem) | ~320-350 nm (in cyclohexane) | Data not available | Data not available | Expected in the UV/blue region. |
Note: The photophysical properties of fluorophores can be highly dependent on their local environment (e.g., solvent polarity, presence of quenchers). The values presented here are for guidance and may differ in your specific experimental conditions.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol provides a general guideline for labeling proteins containing free thiol groups (cysteine residues). Optimization will be required for specific proteins and applications.
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM. Store this stock solution at -20°C, protected from light and moisture.
-
Prepare Protein Solution: Dissolve your protein in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5). If the protein has disulfide bonds that need to be reduced to expose free thiols, treat it with a reducing agent like DTT or TCEP, followed by removal of the reducing agent using a desalting column.
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution at a molar excess of 10-20 fold. The optimal ratio will need to be determined empirically.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Purification: Remove the unreacted fluorophore from the labeled protein using a desalting column or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the fluorophore at its absorption maximum.
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Caption: Troubleshooting workflow for weak or no fluorescence signal.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Fluorescence Quenching of (Dimethylamino)naphthalene Dyes Badan and Prodan by Tryptophan in Cytochromes P450 and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
effect of pH on 2-(Bromomethyl)-6-methoxynaphthalene derivatization efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(Bromomethyl)-6-methoxynaphthalene for the derivatization of carboxylic acids and phenols.
I. Troubleshooting Guide
Low or no derivatization product yield is a common issue. This guide provides a systematic approach to identifying and resolving the root cause.
Question: I am observing low or no yield of my derivatized product. What are the potential causes and how can I troubleshoot this?
Answer: Low derivatization efficiency can stem from several factors, primarily related to reaction conditions and sample preparation. Follow these troubleshooting steps to optimize your results.
1. Suboptimal Reaction pH:
-
Problem: The derivatization of carboxylic acids and phenols with this compound is a base-catalyzed nucleophilic substitution (SN2) reaction. A sufficiently high pH is crucial to deprotonate the acidic proton of the analyte (carboxylic acid or phenol), forming a more potent nucleophile (carboxylate or phenoxide anion). If the pH is too low, the concentration of the nucleophile will be insufficient, leading to a poor reaction rate.
-
Solution: Ensure the reaction pH is approximately 1.5 to 2 units above the pKa of your analyte. Most carboxylic acids have a pKa in the range of 4-5, so a pH of 6.5-7 or higher is generally recommended. For phenols, which have a pKa around 10, a more basic environment (pH 11.5-12) is required. Use a suitable buffer system to maintain a stable pH throughout the reaction.
2. Inappropriate Base/Catalyst:
-
Problem: The choice and concentration of the base or catalyst are critical. An inadequate amount or a weak base may not efficiently deprotonate the analyte.
-
Solution: Common bases used for this reaction include potassium carbonate (K₂CO₃), triethylamine (TEA), or N,N-diisopropylethylamine (DIPEA). The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can also enhance the reaction rate, particularly in two-phase systems, by facilitating the transfer of the anionic nucleophile into the organic phase where the derivatizing reagent is located.
3. Reagent Degradation:
-
Problem: this compound is susceptible to hydrolysis, especially under highly basic or acidic conditions and in the presence of water. This degradation will reduce the amount of active reagent available for the derivatization reaction.
-
Solution:
-
Store the reagent in a cool, dry place, protected from light and moisture.
-
Prepare fresh solutions of the derivatizing reagent before each experiment.
-
Minimize the amount of water in the reaction mixture. If your sample is aqueous, consider extraction into an organic solvent and drying before derivatization.
-
4. Suboptimal Temperature or Reaction Time:
-
Problem: Like most chemical reactions, the rate of derivatization is influenced by temperature and reaction time. Insufficient time or a low temperature may lead to an incomplete reaction.
-
Solution: The optimal temperature and time can vary depending on the specific analyte and solvent system. A typical starting point is to conduct the reaction at room temperature for 1-2 hours. If the yield is low, you can try increasing the temperature (e.g., to 40-60 °C) and/or extending the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal conditions.
5. Presence of Interfering Substances:
-
Problem: Other nucleophiles in your sample matrix can compete with your analyte for the derivatizing reagent, leading to lower yields of the desired product.
-
Solution: Purify your sample as much as possible before derivatization to remove any interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.
II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the derivatization of a carboxylic acid with this compound?
A1: The derivatization is a base-catalyzed SN2 reaction.
-
Deprotonation: A base removes the acidic proton from the carboxylic acid (R-COOH) to form a carboxylate anion (R-COO⁻).
-
Nucleophilic Attack: The negatively charged oxygen of the carboxylate anion acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group (-CH₂Br) on this compound.
-
Displacement: The bromide ion (Br⁻) is displaced as a leaving group, resulting in the formation of an ester derivative.
Q2: How does pH affect the derivatization efficiency?
A2: pH is a critical parameter that directly influences the concentration of the reactive nucleophile.
-
Low pH (Acidic to Neutral): The carboxylic acid or phenol remains protonated. In this form, it is a poor nucleophile, and the derivatization reaction will proceed very slowly, if at all.
-
Optimal pH (Basic): At a pH above the analyte's pKa, the analyte is deprotonated, forming a highly reactive carboxylate or phenoxide anion. This significantly increases the rate of the SN2 reaction and, therefore, the derivatization efficiency.
-
Very High pH (Strongly Basic): While a basic pH is necessary, an excessively high pH can lead to undesirable side reactions, such as the hydrolysis of the this compound reagent or the newly formed ester product, which would decrease the overall yield.
Q3: What are the typical pKa values for common analytes?
A3: Knowing the approximate pKa of your analyte is essential for selecting the optimal reaction pH.
| Analyte Class | Approximate pKa Range |
| Aliphatic Carboxylic Acids | 4.0 - 5.0 |
| Aromatic Carboxylic Acids | 3.5 - 4.5 |
| Phenols | 9.0 - 10.5 |
Q4: Can I use this compound to derivatize other functional groups?
A4: Yes, this compound can also react with other nucleophilic functional groups, such as thiols (-SH) and, to a lesser extent, amines (-NH₂). The reactivity will depend on the nucleophilicity of the specific functional group and the reaction conditions.
III. Experimental Protocols
General Protocol for the Derivatization of Carboxylic Acids:
-
Sample Preparation: Dissolve the carboxylic acid sample in a suitable aprotic solvent (e.g., acetonitrile, acetone).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃), to the sample solution. A molar excess of the base relative to the carboxylic acid is recommended.
-
Addition of Derivatizing Reagent: Add a solution of this compound in the same solvent. A slight molar excess of the reagent is typically used.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1-4 hours. The optimal time and temperature should be determined empirically for each specific analyte.
-
Quenching and Extraction: After the reaction is complete, quench
Technical Support Center: Post-Labeling Purification of 2-(Bromomethyl)-6-methoxynaphthalene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing excess 2-(Bromomethyl)-6-methoxynaphthalene reagent after a labeling experiment.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound that are relevant for its removal?
A1: this compound is a nonpolar, hydrophobic molecule. It is generally insoluble in water but soluble in many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents.[1][2] Its nonpolar nature is the primary characteristic exploited for its separation from more polar labeled products.
Q2: How can I quench the labeling reaction to neutralize unreacted this compound?
A2: To stop the labeling reaction and consume any remaining electrophilic this compound, a nucleophilic quenching agent should be added. Common choices include primary or secondary amines (e.g., Tris buffer, glycine, or ethanolamine) or thiols (e.g., dithiothreitol (DTT) or β-mercaptoethanol). The choice of quenching agent may depend on the stability of your labeled product and the downstream application.
Q3: What are the most common methods for removing excess this compound?
A3: The most common and effective methods for removing the nonpolar this compound and its quenched byproducts from your more polar labeled molecule are liquid-liquid extraction and column chromatography. The selection between these methods depends on the scale of your reaction, the polarity difference between your product and the excess reagent, and the required final purity.
Q4: How do I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is an effective technique to monitor the removal of this compound. The reagent is fluorescent, allowing for easy visualization under UV light. By comparing the TLC profile of your reaction mixture to that of the starting material and the purified product, you can assess the completeness of the removal. A typical mobile phase for analyzing the separation of the nonpolar reagent from a more polar labeled phenol could be a mixture of hexane and ethyl acetate.[3]
Troubleshooting Guides
Issue 1: Persistent Presence of this compound in the Product After Liquid-Liquid Extraction
Possible Cause: Insufficient partitioning of the nonpolar reagent into the organic phase.
Solutions:
-
Increase the number of extractions: Perform multiple extractions (3-5 times) with a fresh portion of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the removal of the nonpolar reagent from the aqueous phase containing your labeled product.
-
"Salting out": If your labeled product is sufficiently water-soluble, adding a saturated solution of sodium chloride (brine) to the aqueous phase can decrease the solubility of organic compounds, including the excess reagent, and drive them into the organic layer.
-
Solvent selection: Ensure you are using an organic solvent in which this compound is highly soluble, and that is immiscible with your aqueous phase.
Issue 2: Co-elution of this compound with the Labeled Product During Column Chromatography
Possible Cause: The mobile phase is too polar, causing the nonpolar reagent to travel too quickly down the column.
Solutions:
-
Adjust the mobile phase polarity: Decrease the polarity of your eluent. For normal-phase chromatography on silica gel, this can be achieved by increasing the proportion of the nonpolar solvent (e.g., hexane, petroleum ether) relative to the polar solvent (e.g., ethyl acetate, acetone).[3]
-
Gradient elution: Start with a very nonpolar mobile phase to first elute the this compound, then gradually increase the polarity to elute your more polar labeled product.
-
TLC optimization: Before running the column, optimize the solvent system using TLC to ensure a good separation between the spot corresponding to the reagent (higher Rf) and your product (lower Rf).
Quantitative Data Summary
While specific quantitative data for the removal of this compound is highly dependent on the specific labeled molecule, the following table provides a general comparison of the expected efficiency of different purification strategies.
| Purification Method | Typical Purity Achieved | Key Advantages | Key Disadvantages |
| Liquid-Liquid Extraction | 85-95% | Fast, suitable for large scales, good for significant polarity differences. | May not achieve very high purity, can be labor-intensive. |
| Silica Gel Column Chromatography | >98% | High resolution and purity, adaptable to various polarities. | Can be time-consuming, potential for product loss on the column. |
| Precipitation/Crystallization | Variable (>95% in some cases) | Can yield very pure product if the labeled molecule crystallizes well. | Not universally applicable, depends on the solubility properties of the product.[2] |
Experimental Protocols
Protocol 1: Quenching the Labeling Reaction
-
Upon completion of the labeling reaction (monitored by TLC), add a 10 to 20-fold molar excess of a quenching agent (e.g., Tris-HCl buffer at pH 8.0) relative to the initial amount of this compound.
-
Stir the reaction mixture at room temperature for at least 1-2 hours, or overnight, to ensure complete quenching.
-
Confirm the disappearance of the this compound spot by TLC.
Protocol 2: Purification by Liquid-Liquid Extraction
This protocol assumes your labeled product is water-soluble.
-
After quenching, dilute the reaction mixture with deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously, venting periodically to release pressure.
-
Allow the layers to separate. The nonpolar this compound and its quenched by-product will partition into the upper organic layer.
-
Drain the lower aqueous layer containing your labeled product into a clean flask.
-
Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.
-
Combine the organic layers for proper waste disposal. The aqueous layer now contains your purified product.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, draining the excess solvent until it is just above the silica bed.
-
Sample Loading: After quenching and removing the reaction solvent under reduced pressure, dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, adsorbed sample to the top of the column.
-
Elution:
-
Begin eluting with a nonpolar solvent (e.g., 100% hexane) to wash off the unreacted this compound. Monitor the eluent by TLC.
-
Once the reagent has been completely eluted, gradually increase the polarity of the mobile phase (e.g., by adding increasing percentages of ethyl acetate to the hexane) to elute your labeled product.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified labeled compound.
Visualizations
Caption: Decision workflow for purification method selection.
Caption: Chemical transformations during labeling and quenching.
References
Validation & Comparative
A Comparative Guide to Quantitative Amino Acid Analysis: 2-(Bromomethyl)-6-methoxynaphthalene and Alternatives
The precise quantification of amino acids is fundamental in various scientific disciplines, from assessing the nutritional value of foods to characterizing therapeutic proteins and understanding metabolic pathways. Due to the lack of significant chromophores or fluorophores in most amino acids, derivatization is a critical step to enable sensitive detection by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of several pre-column derivatization reagents, with a focus on 2-(Bromomethyl)-6-methoxynaphthalene, and its alternatives including o-Phthalaldehyde (OPA), Phenylisothiocyanate (PITC), 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), and Dansyl Chloride.
This comparison is supported by experimental data on the performance of each reagent, detailed protocols for their use, and visualizations to clarify workflows and logical relationships, aimed at researchers, scientists, and drug development professionals.
Experimental Workflow for Amino Acid Analysis
The general workflow for pre-column derivatization and subsequent HPLC analysis of amino acids involves several key steps, from sample preparation to data analysis. The specific derivatization step will vary depending on the reagent used.
Caption: General workflow for HPLC-based amino acid analysis.
Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and depends on factors such as the required sensitivity, the types of amino acids to be analyzed (primary, secondary, or both), the stability of the derivatives, and the available detection equipment.
Caption: Comparison of key properties of derivatization reagents.
Quantitative Performance Summary
The following table summarizes the quantitative performance of the different derivatization reagents based on reported data. It is important to note that performance metrics such as LOD and LOQ are highly dependent on the specific instrumentation and chromatographic conditions used.
| Derivatization Reagent | Detection Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Remarks |
| This compound | Fluorescence | Data not readily available | Data not readily available | Data not readily available | Forms stable, fluorescent derivatives. Less commonly cited in recent literature compared to alternatives. |
| o-Phthalaldehyde (OPA) | Fluorescence / UV | 20 - 500 pmol/µL[1] | ~0.9 pmol (UV)[2] | 3.8 pmol (UV)[2][3] | Rapid reaction, easily automated.[4] Does not react with secondary amines (e.g., proline) unless a two-step derivatization with an agent like FMOC is used.[4][5] Derivatives can be unstable. |
| Phenylisothiocyanate (PITC) | UV | 630 - 20,156 µmol/L[6] | 111 - 816 pmol/µL[6] | 311 - 2721 pmol/µL[6] | Reacts with both primary and secondary amines to form stable PTC-amino acids.[7] Volatile reagent allows for easy removal of excess.[7] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Fluorescence | 1 - 500 µM[8] | <0.1 µM (for most amino acids)[9] | <0.1 µM (for most amino acids)[9] | Reacts with primary and secondary amines to form highly stable fluorescent derivatives.[10][11] Derivatization is a simple, single-step procedure.[11] |
| Dansyl Chloride | Fluorescence / UV | 2.5 - 40 mg/L[6] | 0.32 - 0.56 mg/L[6] | Data varies | Reacts with primary and secondary amino groups.[12][13] The derivatization reaction can be slow.[14] |
Detailed Experimental Protocols
This compound Derivatization
While less common, this reagent forms highly fluorescent derivatives suitable for sensitive detection.
Principle: this compound reacts with the amino group of amino acids under alkaline conditions to form stable, fluorescent derivatives that can be separated by reversed-phase HPLC.
Experimental Protocol:
-
Reagent Preparation:
-
Derivatization Reagent: Dissolve this compound in a suitable organic solvent like acetonitrile.
-
Buffer: Prepare a borate buffer (e.g., 0.1 M, pH 9.5).
-
-
Derivatization Procedure:
-
To 100 µL of the amino acid standard or sample solution, add 100 µL of the borate buffer.
-
Add 200 µL of the this compound solution in acetonitrile.
-
Vortex the mixture and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes).
-
After incubation, cool the mixture to room temperature.
-
The sample is now ready for injection into the HPLC system.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., acetate buffer).
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for the specific derivatives.
-
o-Phthalaldehyde (OPA) Derivatization
OPA is a widely used reagent for the derivatization of primary amino acids.[7]
Principle: OPA reacts with primary amines in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[4]
Experimental Protocol:
-
Reagent Preparation:
-
Borate Buffer: 0.4 M Boric acid adjusted to pH 10.2 with NaOH.
-
OPA Reagent: Dissolve 10 mg of OPA in 1 mL of methanol, then add 9 mL of the borate buffer and 100 µL of 3-mercaptopropionic acid.
-
-
Automated Derivatization (example using an autosampler program):
-
The autosampler is programmed to draw 2.5 µL of borate buffer.
-
Draw 2.5 µL of the sample.
-
Mix the contents.
-
Wait for 0.5 minutes.
-
Draw 0.5 µL of the OPA reagent.
-
Mix thoroughly.
-
Inject the mixture onto the HPLC column.[1]
-
-
HPLC Conditions:
Phenylisothiocyanate (PITC) Derivatization
Also known as Edman's reagent, PITC reacts with both primary and secondary amino acids.[7]
Principle: PITC reacts with amino acids at an alkaline pH to form phenylthiocarbamyl (PTC) derivatives, which can be detected by UV absorbance.[7]
Experimental Protocol:
-
Reagent Preparation:
-
Derivatization Procedure:
-
Dry the amino acid sample under vacuum.[6]
-
Add 20 µL of the coupling solution and re-dry the sample under vacuum.[6]
-
Add 20 µL of the derivatization solution and vortex for 5-10 seconds.[6]
-
Allow the reaction to proceed at room temperature for 20 minutes.[6]
-
Remove excess reagent by vacuum drying.[6]
-
Dissolve the dried PTC-amino acids in the initial mobile phase for HPLC analysis.[6][7]
-
-
HPLC Conditions:
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) Derivatization
AQC is a popular reagent that provides stable and highly fluorescent derivatives of both primary and secondary amino acids.[10][11]
Principle: AQC reacts with primary and secondary amines in a single-step reaction to yield highly stable, fluorescent N-hydroxysuccinimidyl carbamate derivatives.[11]
Experimental Protocol (using Waters AccQ•Tag™ Chemistry as an example):
-
Reagent Preparation:
-
AccQ•Fluor Borate Buffer.
-
AccQ•Fluor Reagent Powder (AQC): Reconstituted in acetonitrile.[11]
-
-
Derivatization Procedure:
-
To 10 µL of the amino acid sample, add 70 µL of the AccQ•Fluor Borate Buffer.
-
Vortex the mixture.
-
Add 20 µL of the reconstituted AccQ•Fluor Reagent.
-
Vortex immediately and heat at 55°C for 10 minutes.
-
The sample is then ready for HPLC analysis.
-
-
HPLC Conditions:
Dansyl Chloride Derivatization
Dansyl chloride is a classic derivatization reagent that reacts with primary and secondary amino groups.[12][13]
Principle: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride) reacts with amino groups under alkaline conditions to form fluorescent dansyl-amino acid derivatives.[13]
Experimental Protocol:
-
Reagent Preparation:
-
Derivatization Procedure:
-
Immediately before use, mix the buffer and Dansyl Chloride solution in a 1:1 ratio.[13]
-
Add 50 µL of this mixture to 25 µL of the sample extract.[13]
-
Mix well by pipetting.
-
Incubate in the dark at room temperature for 30-60 minutes.[13]
-
The reaction can be quenched by adding a primary amine solution.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).
-
Detection: Fluorescence detector (e.g., Ex 335 nm, Em 522 nm) or UV detector.
-
References
- 1. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. actascientific.com [actascientific.com]
- 8. waters.com [waters.com]
- 9. High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. Accurate and efficient amino acid analysis for protein quantification using hydrophilic interaction chromatography coupled tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Naphthylmethyl Ether Cleavage and Other Protecting Group Removal Strategies
In the intricate world of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry and drug development, the judicious selection and subsequent removal of protecting groups are paramount to achieving the desired molecular architecture. The 2-naphthylmethyl (Nap) ether has emerged as a versatile protecting group for hydroxyl functionalities, offering a unique combination of stability and selective cleavage options. This guide provides an objective comparison of Nap ether cleavage with the removal of other commonly employed alcohol protecting groups, supported by experimental data and detailed protocols to aid researchers in devising effective synthetic strategies.
Orthogonality and Cleavage Conditions: A Comparative Overview
The strategic application of protecting groups hinges on their orthogonal stability, allowing for the selective deprotection of one group in the presence of others. The 2-naphthylmethyl group provides a valuable layer to this strategy, demonstrating distinct reactivity profiles compared to other common protecting groups such as benzyl (Bn), p-methoxybenzyl (PMB), silyl ethers (e.g., TBS, TIPS), and acetals (e.g., MOM, THP).
The Nap group can be cleaved under various conditions, including oxidative, acidic, and hydrogenolytic methods.[1][2] This versatility allows for its integration into complex synthetic routes where orthogonality is critical.
dot
Figure 1. Logical relationship of common alcohol protecting groups and their selective cleavage conditions.
Quantitative Comparison of Deprotection Methods
The choice of a deprotection method is often dictated by the substrate's sensitivity to the reaction conditions and the presence of other functional groups. The following tables summarize quantitative data for the cleavage of the Nap group and compare it with other common protecting groups under various conditions.
Table 1: Oxidative Cleavage of Arylmethyl Ethers
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| 2-Naphthylmethyl (Nap) | DDQ | CH₂Cl₂/H₂O | RT | 4 | 54-96 | [3] |
| 2-Naphthylmethyl (Nap) | DDQ, β-pinene | CH₂Cl₂/H₂O | RT | 4 | 68-96 | [1][3] |
| p-Methoxybenzyl (PMB) | DDQ | CH₂Cl₂/H₂O | RT | <1 | >90 | [4] |
| p-Methoxybenzyl (PMB) | CAN | CH₃CN/H₂O | 0 | <0.5 | >90 | [2] |
| Benzyl (Bn) | DDQ | CH₂Cl₂/H₂O | RT | >24 | Low/No Reaction | [5] |
Table 2: Hydrogenolytic Cleavage of Arylmethyl Ethers
| Protecting Group | Catalyst | Solvent | Pressure | Time (h) | Yield (%) | Citation |
| 2-Naphthylmethyl (Nap) | 10% Pd/C | EtOH/EtOAc | 3 atm | 1-4 | 85-95 | [6] |
| Benzyl (Bn) | 10% Pd/C | EtOH or EtOAc | 1 atm | 2-12 | >90 | [7] |
| p-Methoxybenzyl (PMB) | 10% Pd/C | Various | 1 atm | Slower than Bn | Variable | [8] |
Note: The hydrogenolysis of Nap ethers can be performed selectively in the presence of benzyl ethers and is tolerant of sulfide-containing substrates, which can poison catalysts during benzyl ether hydrogenolysis.[6]
Table 3: Acidic Cleavage of Various Protecting Groups
| Protecting Group | Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Citation |
| 2-Naphthylmethyl (Nap) | cat. HCl | HFIP/CH₂Cl₂ | RT | <1 h | ~82 | [9][10] |
| p-Methoxybenzyl (PMB) | cat. HCl | HFIP/CH₂Cl₂ | RT | <10 min | >90 | [9][10] |
| tert-Butyldimethylsilyl (TBS) | 10-CSA | MeOH | RT | <10 min | >90 | [11] |
| Methoxymethyl (MOM) | cat. HCl | MeOH | 62 | 15 min | >90 | [12] |
| Tetrahydropyranyl (THP) | cat. PPTS | EtOH | 55 | 3 h | >90 | [12] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the cleavage of the 2-naphthylmethyl ether and other common protecting groups.
Protocol 1: Oxidative Cleavage of a 2-Naphthylmethyl (Nap) Ether using DDQ
This procedure describes a mild method for Nap ether removal using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), with the addition of β-pinene to scavenge the acidic byproduct.[3]
Materials:
-
Nap-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
β-pinene
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
2 M Sodium hydroxide (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Nap-protected substrate (1.0 equiv) and β-pinene (3.4 equiv) in a mixture of CH₂Cl₂ and H₂O (20:1 v/v).
-
Add DDQ (2.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture under an argon atmosphere and monitor by TLC.
-
Upon completion (typically 4-5 hours), dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer three times with 2 M NaOH solution, followed by a wash with saturated NaHCO₃ solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
dot
References
- 1. Mild Method for 2-Naphthylmethyl Ether Protecting Group Removal Using a Combination of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-Pinene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orthogonal cleavage of the 2-naphthylmethyl group in the presence of the p -methoxy phenyl-protected anomeric position and its use in carbohydrate syn ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00144K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrogenolytic Cleavage of Naphthylmethyl Ethers in the Presence of Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Protein Quantification: Evaluating 2-(Bromomethyl)-6-methoxynaphthalene Against Established Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the mass spectrometry-based analysis of proteins labeled with the novel reagent 2-(Bromomethyl)-6-methoxynaphthalene. Due to the limited availability of published data on its use in quantitative proteomics, this document outlines a proposed experimental design to objectively compare its performance against well-established alternatives, iTRAQ and TMT. Detailed experimental protocols and templates for data presentation are provided to facilitate a robust evaluation of this promising, yet uncharacterized, labeling reagent.
Introduction to Quantitative Proteomics Labeling Strategies
Quantitative proteomics is essential for understanding cellular processes and for the discovery of biomarkers in drug development. Mass spectrometry (MS) is a cornerstone technique in this field, and various labeling strategies have been developed to enable accurate and reproducible quantification of proteins across different samples. These strategies can be broadly categorized as isobaric labeling (e.g., iTRAQ and TMT) and site-specific chemical labeling.
Isobaric Labeling: Reagents like iTRAQ (isobaric tags for relative and absolute quantitation) and TMT (tandem mass tags) are amine-reactive and label the N-terminus and lysine residues of peptides.[1][2] In the mass spectrometer, peptides labeled with different isobaric tags from different samples are indistinguishable in the MS1 scan. However, upon fragmentation (MS/MS), reporter ions with unique masses are generated, and the relative intensity of these reporter ions is used for quantification.[1][2]
Site-Specific Chemical Labeling: This approach targets specific amino acid residues. This compound contains a bromomethyl group, which is a haloacetamide-like functional group known to react with the thiol group of cysteine residues.[3][4] This specificity can be advantageous for studying cysteine-specific modifications and reducing sample complexity.
This guide proposes a head-to-head comparison to evaluate the potential of this compound as a quantitative proteomics reagent.
Comparative Performance Metrics
To ensure a thorough and unbiased comparison, the following performance metrics should be evaluated. The table below provides a structured template for summarizing the quantitative data obtained from the comparative experiments.
Table 1: Performance Comparison of Protein Labeling Reagents
| Performance Metric | This compound | iTRAQ 8-plex | TMT 10-plex |
| Number of Identified Proteins | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Number of Quantified Proteins | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Labeling Efficiency (%) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Quantitative Accuracy (Ratio vs. Expected) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Quantitative Precision (CV %) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Dynamic Range of Quantification | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| *Cost per Sample (€/$) | [Estimated Data] | [Estimated Data] | [Estimated Data] |
*Cost per sample should be estimated based on reagent costs for a typical experiment.
Experimental Protocols
Detailed and standardized protocols are crucial for a fair comparison. The following sections outline the proposed methodologies for protein labeling with each reagent.
General Sample Preparation (Upstream of Labeling)
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each sample using a standard method like the BCA assay.
-
Reduction and Alkylation (for iTRAQ and TMT):
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteine residues with 20 mM iodoacetamide (IAM) in the dark at room temperature for 20 minutes.
-
-
Protein Digestion:
-
Dilute the sample to < 2 M urea.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using C18 solid-phase extraction (SPE) cartridges.
Labeling with this compound (Proposed Protocol)
This protocol is based on general principles of cysteine alkylation with bromomethyl-containing compounds. Optimization of reagent concentration and reaction time may be necessary.
-
Protein Extraction and Reduction:
-
Extract proteins as described in section 3.1.
-
Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes to expose cysteine residues.
-
-
Labeling Reaction:
-
Add this compound (dissolved in a compatible organic solvent like acetonitrile) to the protein sample. A starting point would be a 10-fold molar excess of the reagent over the estimated amount of cysteine residues.
-
Incubate at room temperature in the dark for 1 hour.
-
-
Quenching: Quench the reaction by adding a thiol-containing reagent like DTT or L-cysteine.
-
Alkylation of Non-labeled Cysteines: Alkylate any remaining free cysteines with IAM.
-
Protein Digestion and Cleanup: Proceed with protein digestion and peptide cleanup as described in section 3.1.
iTRAQ 8-plex Labeling Protocol
This protocol is a summary of a standard iTRAQ labeling procedure.[1][5]
-
Sample Preparation: Prepare protein digests as described in section 3.1.
-
Reagent Reconstitution: Reconstitute the iTRAQ 8-plex reagents in isopropanol according to the manufacturer's instructions.
-
Labeling:
-
Add the appropriate iTRAQ reagent to each peptide sample.
-
Incubate at room temperature for 2 hours.
-
-
Quenching: Quench the reaction with hydroxylamine.
-
Sample Pooling: Combine all labeled samples into a single tube.
-
Cleanup: Desalt the pooled sample using C18 SPE.
TMT 10-plex Labeling Protocol
This protocol is a summary of a standard TMT labeling procedure.[6][7][8]
-
Sample Preparation: Prepare protein digests as described in section 3.1.
-
Reagent Reconstitution: Reconstitute the TMT 10-plex reagents in anhydrous acetonitrile according to the manufacturer's instructions.
-
Labeling:
-
Add the appropriate TMT reagent to each peptide sample.
-
Incubate at room temperature for 1 hour.[6]
-
-
Quenching: Quench the reaction with hydroxylamine.
-
Sample Pooling: Combine all labeled samples into a single tube.
-
Cleanup: Desalt the pooled sample using C18 SPE.
Mass Spectrometry and Data Analysis Workflow
A standardized workflow for data acquisition and analysis is critical for comparing the performance of the different labeling reagents.
References
- 1. iTRAQ-based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Principles of iTRAQ, TMT, and SILAC in Protein Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotech.cornell.edu [biotech.cornell.edu]
- 6. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
comparative study of 2-(Bromomethyl)-6-methoxynaphthalene and iodoacetamide for cysteine labeling
For researchers, scientists, and drug development professionals, the specific and efficient labeling of cysteine residues is a cornerstone of protein analysis, enabling the study of protein structure, function, and dynamics. The choice of labeling reagent is critical for the success of these experiments. This guide provides a detailed comparative study of two alkylating agents for cysteine labeling: the fluorescent probe 2-(Bromomethyl)-6-methoxynaphthalene and the widely used iodoacetamide.
This comparison delves into their chemical properties, reactivity, specificity, and practical applications, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your research needs.
At a Glance: Key Differences and Performance Metrics
The selection of a cysteine labeling reagent hinges on the specific requirements of the experiment, such as the need for fluorescent detection, concerns about off-target modifications, and desired reaction kinetics. The following table summarizes the key performance characteristics of this compound and iodoacetamide.
| Feature | This compound | Iodoacetamide (IAM) |
| Labeling Chemistry | S-alkylation of the cysteine thiol by a benzylic bromide. | S-alkylation of the cysteine thiol by a haloacetyl group. |
| Detection | Fluorescent (intrinsic naphthalene moiety). | Non-fluorescent; requires secondary detection method (e.g., mass spectrometry, antibody). |
| Reaction Kinetics | Generally rapid with thiolates. | Rapid with thiolates. |
| Specificity for Cysteine | High, but can also react with methionine. | Primarily targets cysteine, but known to have off-target reactivity with methionine, histidine, and lysine at higher concentrations and pH.[1] |
| Off-Target Reactivity | Notably reactive with methionine, with alkylation rates reported to be significantly faster than iodoacetate.[1] | Off-target alkylation of methionine is a well-documented side reaction.[1] |
| Stability of Adduct | Forms a stable thioether bond. | Forms a stable thioether bond. |
| Key Advantage | Provides a fluorescent signal for direct detection and quantification. | Well-established, cost-effective, and extensively documented in proteomics workflows. |
| Key Disadvantage | Potential for significant methionine alkylation.[1] | Lack of intrinsic signal necessitates further analytical steps for detection. |
Reaction Mechanisms and Experimental Workflow
The fundamental reaction for both reagents is the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic carbon of the labeling agent, resulting in a stable covalent thioether bond.
Reaction Mechanisms
The following diagrams illustrate the S-alkylation of cysteine by this compound and iodoacetamide.
Comparative Experimental Workflow
The following diagram outlines a typical workflow for cysteine labeling experiments using either reagent, highlighting the key difference in the detection step.
Detailed Experimental Protocols
Protocol 1: Fluorescent Labeling of Cysteine Residues with this compound
This protocol is a general guideline and may require optimization for specific proteins.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5).
-
This compound stock solution (e.g., 10-50 mM in a compatible organic solvent like DMSO or DMF).
-
Reducing agent (e.g., 1-10 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)).
-
Quenching reagent (e.g., 100 mM DTT or β-mercaptoethanol).
-
Buffer for sample cleanup (e.g., PBS).
-
Dialysis tubing or gel filtration column.
Procedure:
-
Protein Reduction: If the protein contains disulfide bonds that need to be labeled, incubate the protein solution with the reducing agent (e.g., 10 mM DTT) for 1 hour at room temperature or 30 minutes at 37°C. If labeling only accessible free thiols, this step can be omitted.
-
Removal of Reducing Agent (Optional but Recommended): If a reducing agent was used, remove it by dialysis or using a desalting column to prevent it from reacting with the labeling reagent.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature should be determined empirically.
-
Quenching: Add a quenching reagent to a final concentration of 10-20 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Removal of Excess Reagent: Remove the unreacted labeling reagent and quenching reagent by dialysis against a suitable buffer or by gel filtration chromatography.
-
Analysis: Confirm labeling and determine the labeling efficiency by measuring the fluorescence of the labeled protein (excitation ~320 nm, emission ~400-450 nm, though these may shift upon conjugation) and by protein concentration determination (e.g., Bradford or BCA assay). Further analysis can be performed by SDS-PAGE with fluorescence imaging.
Protocol 2: Cysteine Alkylation with Iodoacetamide for Mass Spectrometry Analysis
This is a standard protocol used in proteomics workflows.
Materials:
-
Protein sample in a denaturing buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reducing agent (e.g., 10 mM DTT).
-
Iodoacetamide (IAM) solution (e.g., 55 mM in buffer, freshly prepared).
-
Quenching reagent (e.g., excess DTT).
Procedure:
-
Reduction: To the protein solution, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30-60 minutes.
-
Alkylation: Cool the sample to room temperature. Add freshly prepared IAM solution to a final concentration of 55 mM. Incubate in the dark at room temperature for 30-45 minutes.
-
Quenching: Add DTT to quench the unreacted IAM.
-
Sample Processing for Mass Spectrometry: The alkylated protein sample is now ready for subsequent steps such as buffer exchange, enzymatic digestion (e.g., with trypsin), and LC-MS/MS analysis.
Discussion and Considerations
Choosing this compound: This reagent is the clear choice when direct fluorescence detection is desired. The intrinsic fluorescence of the naphthalene moiety eliminates the need for secondary detection methods, streamlining workflows for applications such as fluorescence microscopy, FRET studies, and fluorescence polarization assays. However, researchers must be cautious of its potential for significant off-target labeling of methionine residues.[1] This is a critical consideration in studies where the integrity of methionine residues is important for protein function or subsequent analysis.
Choosing Iodoacetamide: Iodoacetamide remains the workhorse for cysteine alkylation in proteomics due to its well-understood reactivity, cost-effectiveness, and extensive body of supporting literature. It is the standard reagent for preventing disulfide bond reformation during protein sequencing and mass spectrometry analysis. While it also exhibits off-target reactivity, particularly with methionine, the conditions can be optimized to minimize these side reactions. The major drawback of iodoacetamide is its lack of a reporter group, necessitating detection by mass shift in a mass spectrometer or through antibody-based methods if a hapten-modified iodoacetamide is used.
The choice between this compound and iodoacetamide for cysteine labeling is application-dependent. For studies requiring direct visualization or fluorescent readout, this compound offers a significant advantage, provided that potential off-target effects on methionine are carefully considered and controlled for. For routine proteomics applications where the primary goal is to block cysteine residues for mass spectrometry analysis, iodoacetamide remains a reliable and well-established standard. By understanding the distinct properties and performance characteristics of each reagent as outlined in this guide, researchers can make an informed decision to best suit their experimental goals.
References
Navigating the Fluorescent Landscape: A Comparative Guide to 2-(Bromomethyl)-6-methoxynaphthalene Derivatives and Alternative Probes
Naphthalene derivatives are a well-established class of fluorescent molecules, known for their rigid, planar structure and extensive π-electron conjugation, which often leads to high fluorescence quantum yields and excellent photostability. The introduction of various substituents to the naphthalene core allows for the fine-tuning of their photophysical properties, making them versatile tools in cellular imaging and sensing applications.
Performance Comparison: Naphthalene Derivatives vs. Established Fluorophores
To provide a clear comparison, the following table summarizes the fluorescence quantum yields (ΦY) of several common fluorescent probes that serve as viable alternatives to 2-(bromomethyl)-6-methoxynaphthalene derivatives.
| Compound | Solvent | Excitation (nm) | Emission (nm) | Quantum Yield (ΦY) |
| Alternative Probes | ||||
| Rhodamine 6G | Ethanol | 528 | 551 | 0.95 |
| Fluorescein | 0.1 M NaOH | 490 | 514 | 0.92 |
| Coumarin 1 | Ethanol | 373 | 450 | 0.50 |
| Naphthalene Derivatives | ||||
| 2-Methylnaphthalene | Cyclohexane | 275 | 335 | 0.23 |
| 6-Methoxy-2-naphthaldehyde | - | - | - | Data not available |
| This compound | - | - | - | Data not available |
Note: The quantum yield of many naphthalene derivatives is highly dependent on the solvent and the specific substituents on the naphthalene core.
Experimental Protocols: Measuring Fluorescence Quantum Yield
The determination of fluorescence quantum yield is a crucial step in characterizing a new fluorescent probe. The relative quantum yield is most commonly determined by comparison to a well-characterized standard.
Relative Quantum Yield Measurement Protocol
This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Solvent (e.g., ethanol, cyclohexane)
-
Standard compound with known quantum yield (e.g., quinine sulfate, rhodamine 6G, fluorescein)
-
Sample compound (e.g., this compound derivative)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings for both the standard and the sample.
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Calculate the quantum yield of the sample (ΦY_sample) using the following equation:
ΦY_sample = ΦY_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
Where:
-
ΦY_std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The following diagram illustrates the workflow for this experimental protocol:
validation of an HPLC method for 2-(Bromomethyl)-6-methoxynaphthalene labeled fatty acids
For researchers, scientists, and professionals in drug development, the accurate quantification of fatty acids is crucial for a variety of applications, from metabolic studies to the quality control of pharmaceuticals. High-Performance Liquid Chromatography (HPLC) offers a powerful analytical tool for this purpose, particularly when coupled with fluorescent labeling to enhance sensitivity and selectivity. This guide provides a comparative overview of a validated HPLC method for fatty acids labeled with the fluorescent tag 2-(Bromomethyl)-6-methoxynaphthalene and compares its performance with alternative analytical techniques.
Featured Method: HPLC with this compound Labeling
While specific, comprehensive validation data for fatty acids derivatized with this compound is not extensively detailed in publicly available literature, a validated method can be established based on protocols for similar fluorescent labeling agents. The following sections outline a generalized experimental protocol and expected performance characteristics based on established principles of HPLC method validation.
Experimental Protocol
1. Sample Preparation and Hydrolysis: Biological samples containing fatty acids are typically subjected to hydrolysis to release the free fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is commonly achieved by saponification using a strong base like potassium hydroxide in a methanolic solution.
2. Derivatization with this compound: The free fatty acids are then derivatized with this compound. This reaction involves the esterification of the carboxylic acid group of the fatty acid with the bromomethyl group of the labeling reagent, catalyzed by a base such as potassium carbonate, and facilitated by a crown ether. The reaction mixture is typically heated to ensure complete derivatization.
3. HPLC Analysis: The resulting fluorescently labeled fatty acid esters are separated using a reversed-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and water is commonly employed to achieve optimal separation of the different fatty acid derivatives. Detection is performed using a fluorescence detector with excitation and emission wavelengths optimized for the 2-(6-methoxynaphthalen-2-yl)ethyl ester derivatives.
Workflow for HPLC Analysis of Fatty Acids Labeled with this compound
Caption: Experimental workflow for the analysis of fatty acids by HPLC with fluorescent labeling.
Performance Characteristics
The validation of an analytical method is essential to ensure its suitability for its intended purpose.[1] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[2][3]
Table 1: Expected Performance Characteristics of the HPLC Method with this compound Labeling
| Validation Parameter | Expected Performance |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2% |
| - Intermediate Precision (Inter-day) | ≤ 3% |
| Limit of Detection (LOD) | pmol range |
| Limit of Quantification (LOQ) | pmol range |
Comparison with Alternative Methods
The performance of the featured HPLC method can be compared with other common techniques for fatty acid analysis, such as HPLC with alternative fluorescent labels and Gas Chromatography with Flame Ionization Detection (GC-FID).
Alternative 1: HPLC with 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Labeling
FMOC-Cl is another fluorescent labeling reagent used for the analysis of fatty acids by HPLC.
Experimental Protocol: The derivatization with FMOC-Cl is typically carried out at a lower temperature (around 60°C) for a shorter duration (approximately 10 minutes).[4] The subsequent HPLC analysis is similar to the featured method, employing a reversed-phase column and fluorescence detection.[4]
Table 2: Performance Data for HPLC Method with FMOC-Cl Labeling
| Validation Parameter | Reported Performance |
| Linearity (R²) | > 0.9995[4] |
| Precision (% RSD) | < 0.27%[4] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL[4] |
Alternative 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a well-established and widely used method for fatty acid analysis. This technique requires the conversion of fatty acids into their volatile methyl esters (FAMEs) prior to analysis.
Experimental Protocol: Fatty acids are converted to FAMEs using a reagent such as boron trifluoride in methanol. The FAMEs are then separated on a capillary GC column and detected by a flame ionization detector.
Table 3: Performance Data for GC-FID Method
| Validation Parameter | Reported Performance |
| Precision (% RSD) | ≤ 5.88%[4] |
| Accuracy (% Recovery) | ≥ 82.31%[4] |
Comparative Analysis
The choice of analytical method depends on the specific requirements of the study, including sensitivity, sample throughput, and the availability of instrumentation.
Logical Comparison of Analytical Methods for Fatty Acid Analysis
References
Safety Operating Guide
Proper Disposal and Safety Procedures for 2-(Bromomethyl)-6-methoxynaphthalene
This document provides comprehensive safety, handling, and disposal protocols for 2-(Bromomethyl)-6-methoxynaphthalene, designed for laboratory and drug development professionals. The following procedures are critical for ensuring personnel safety and environmental compliance.
Disclaimer: The safety data presented is compiled from safety data sheets (SDS) for closely related chemical structures, such as 2-Bromo-6-methoxynaphthalene, due to limited specific data for this compound (CAS 73022-40-9). Users must conduct a site-specific risk assessment and consult their institution's Environmental Health & Safety (EHS) department.
Essential Safety and Hazard Information
This compound and its analogs are classified as hazardous materials. Key hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation and may cause burns.[1][3]
-
Eye Damage/Irritation: Causes serious eye irritation or burns.[1][3]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][3]
Immediate first aid measures are required in case of exposure. In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical aid.[3][4] If inhaled, move to fresh air.[1][4] If swallowed, rinse mouth with water and seek immediate medical attention.[4]
Chemical and Physical Properties
The following table summarizes the key quantitative data for a closely related analog, 2-Bromo-6-methoxynaphthalene (CAS 5111-65-9), which should be considered representative for handling and storage purposes.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁BrO (for CAS 73022-40-9) | ChemScene[5] |
| BrC₁₀H₆OCH₃ (for CAS 5111-65-9) | Sigma-Aldrich[2] | |
| Molecular Weight | 251.12 g/mol (for CAS 73022-40-9) | ChemScene[5] |
| 237.09 g/mol (for CAS 5111-65-9) | Sigma-Aldrich[2] | |
| Appearance | Solid | Fisher Scientific[1] |
| Melting Point | 106-109 °C | Sigma-Aldrich[2] |
| Water Solubility | Insoluble | Fisher Scientific[6] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[2] |
| Water Hazard Class | WGK 3 (Highly hazardous to water) | Sigma-Aldrich[2] |
Detailed Disposal and Handling Protocols
Adherence to proper disposal procedures is mandatory to prevent environmental contamination and ensure regulatory compliance. This substance must be treated as hazardous waste.
Protocol 1: Chemical Waste Disposal
Objective: To safely collect and dispose of this compound waste in accordance with hazardous waste regulations.
Materials:
-
Designated hazardous waste container (compatible, sealed)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Procedure:
-
Classification: This chemical must be classified as a hazardous waste. Chemical waste generators are responsible for consulting local, regional, and national regulations to ensure complete and accurate classification.[1][6]
-
Segregation: Do not mix this waste with non-hazardous materials. It is incompatible with strong bases and oxidizing agents.[1]
-
Collection:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container must be kept tightly sealed except when adding waste.[7]
-
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., Harmful, Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials.[8]
-
Disposal Arrangement:
-
Contact your institution's EHS department to arrange for pickup by a licensed disposal company.[4]
-
The recommended disposal method is incineration in a chemical incinerator equipped with a scrubber to neutralize hydrogen bromide gas produced during combustion.[4]
-
Crucially, do not dispose of this chemical down the drain or in regular trash. [1][4]
-
Protocol 2: Accidental Spill Cleanup
Objective: To safely contain, clean, and dispose of a spill of this compound.
Materials:
-
Full PPE: N95 dust mask, safety goggles, chemical-resistant gloves, lab coat or suit.[2][4]
-
Spill cleanup kit (absorbent pads, inert absorbent material like sand or vermiculite)
-
Shovel or scoop
-
Sealable container for disposal
Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3][4] If the spill is large, evacuate the immediate area.
-
Don PPE: Before approaching the spill, put on all required personal protective equipment.[4]
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Cleanup:
-
Decontamination: Clean the spill area with an appropriate solvent or detergent and water, collecting the cleaning materials as hazardous waste.
-
Disposal: Label the container with spill debris as hazardous waste and arrange for disposal following the procedure in Protocol 1 .
Visual Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe collection, storage, and disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. 2-Bromo-6-methoxynaphthalene 97 5111-65-9 [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.com [fishersci.com]
- 7. mtu.edu [mtu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
